Amino-PEG3-C2-acid
説明
特性
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZKSCQPMNDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Amino-PEG3-C2-acid: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-acid is a heterobifunctional linker molecule integral to the development of sophisticated bioconjugates, particularly in the fields of targeted cancer therapy and protein degradation. Its structure, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of two different molecules. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and drug development. The primary applications for this linker are in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]
Core Properties of this compound
This compound is a versatile chemical tool whose properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid | [1] |
| CAS Number | 784105-33-5 | [1][5][6] |
| Molecular Formula | C9H19NO5 | [1][6] |
| Molecular Weight | 221.25 g/mol | [1][6] |
| Appearance | White to light yellow solid or semi-solid | [1] |
| Purity | Typically ≥97% | [6] |
| Solubility | Soluble in water and most organic solvents | [7] |
| Storage Conditions | Store at -20°C in a dry, dark place. | [1] |
| SMILES | O=C(O)CCOCCOCCOCCN | [1][8] |
| InChI Key | XUQZKSCQPMNDEY-UHFFFAOYSA-N | [1] |
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable component in the assembly of complex therapeutic molecules.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to attach a potent cytotoxic drug to a monoclonal antibody (mAb). The carboxylic acid end of the linker can be conjugated to the amine group of a payload, while the amine end of the linker can be coupled to the antibody, often through a secondary linker that reacts with specific amino acid residues on the mAb. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[3]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a linker to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase.[9][10] The length and flexibility of the PEG linker are critical for the proper orientation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination.
Experimental Protocols
The conjugation of this compound involves standard bioconjugation techniques. Below are representative protocols for the reaction of its two functional groups.
Amide Bond Formation via EDC/NHS Coupling (Carboxylic Acid Moiety)
This protocol describes the activation of the carboxylic acid group of this compound for reaction with a primary amine-containing molecule (e.g., a drug payload or a protein ligand).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.
-
Reaction with NHS Esters (Amine Moiety)
This protocol describes the reaction of the primary amine group of this compound with an NHS ester-activated molecule.
Materials:
-
This compound
-
NHS ester-activated molecule of interest
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve this compound in the Reaction Buffer.
-
-
Conjugation:
-
Add the dissolved NHS ester solution to the this compound solution with gentle stirring.
-
Allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as RP-HPLC to isolate the desired product from unreacted starting materials and byproducts.
-
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action
The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing targeted protein degradation.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Safety and Handling
This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Standard laboratory safety precautions should be observed when handling this compound. This includes wearing protective gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a key enabling technology in the field of bioconjugation and targeted therapeutics. Its well-defined structure, favorable physicochemical properties conferred by the PEG spacer, and dual reactivity make it an invaluable tool for the synthesis of ADCs and PROTACs. The experimental protocols and conceptual workflows provided in this guide offer a foundation for researchers and drug development professionals to effectively incorporate this versatile linker into their advanced therapeutic design and development programs.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | CAS#:784105-33-5 | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG3-C2-acid, a valuable heterobifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines a typical synthetic pathway, detailed experimental protocols, purification methodologies, and expected analytical data.
Introduction
This compound, with the chemical name 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid, is a hydrophilic linker that incorporates a three-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules. The terminal primary amine and carboxylic acid groups allow for versatile and controlled conjugation to various biomolecules and small molecule drugs. The synthesis of this linker is typically achieved through a two-step process involving the protection of the amine functionality, followed by chain extension and subsequent deprotection.
Synthetic Pathway
The synthesis of this compound generally proceeds through a two-step pathway, starting from the commercially available Boc-protected amino-PEG alcohol. The first step involves the introduction of the C2-acid moiety, followed by the deprotection of the amine group.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of Boc-NH-PEG3-C2-acid (Intermediate)
Materials:
-
N-Boc-PEG3-alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl acrylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Protocol:
-
Alkylation:
-
To a solution of N-Boc-PEG3-alcohol in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl acrylate dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate, Boc-NH-PEG3-C2-COOEt.
-
-
Hydrolysis:
-
Dissolve the crude Boc-NH-PEG3-C2-COOEt in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 3-4 with 1 M HCl.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-NH-PEG3-C2-acid.
-
Synthesis of this compound (Final Product)
Materials:
-
Boc-NH-PEG3-C2-acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Deprotection:
-
Dissolve the crude or purified Boc-NH-PEG3-C2-acid in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically in a 1:1 to 1:4 v/v ratio of DCM to TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The crude this compound is then ready for purification.
-
Purification
Purification of the intermediate and the final product is crucial to achieve high purity. A combination of column chromatography and/or preparative HPLC is often employed.
Caption: Purification workflow for this compound.
Purification of Boc-NH-PEG3-C2-acid
Silica gel column chromatography is a suitable method for the purification of the Boc-protected intermediate.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% MeOH in DCM) is typically effective.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with the gradient mobile phase, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified Boc-NH-PEG3-C2-acid.
-
Purification of this compound
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purifying the final product to a high degree of purity.
-
Stationary Phase: C18 silica gel
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. A common gradient is 5-95% acetonitrile over 30-40 minutes.
-
Procedure:
-
Dissolve the crude this compound in the initial mobile phase.
-
Inject the solution onto the preparative RP-HPLC column.
-
Elute using the specified gradient.
-
Collect fractions corresponding to the product peak, as detected by UV absorbance (typically at 214 nm).
-
Combine the pure fractions and lyophilize to remove the solvents and obtain the purified this compound as a TFA salt.
-
Data Presentation
The following tables summarize the key physical and chemical properties, as well as typical analytical and purification data for this compound and its Boc-protected precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Boc-NH-PEG3-C2-acid | C14H27NO7 | 321.37 | Colorless to light yellow oil | 1347750-75-7 |
| This compound | C9H19NO5 | 221.25 | White to light yellow liquid | 784105-33-5 |
| Purification Method | Stationary Phase | Mobile Phase System | Typical Purity |
| Boc-NH-PEG3-C2-acid | |||
| Silica Gel Chromatography | Silica Gel | Gradient of 1-10% Methanol in Dichloromethane | >95% |
| This compound | |||
| Preparative RP-HPLC | C18 | Gradient of Acetonitrile in Water with 0.1% TFA | >98% |
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | Consistent with the chemical structure. |
| Mass Spectrometry (MS) | [M+H]⁺ peak consistent with the calculated molecular weight. |
| RP-HPLC | Single major peak indicating high purity. |
Conclusion
The synthesis and purification of this compound can be reliably achieved through the described protocols. Careful execution of the synthetic steps and rigorous purification are essential to obtain a high-purity product suitable for demanding applications in drug development and bioconjugation. The analytical techniques outlined provide the necessary tools for the characterization and quality control of the final product.
A Technical Guide to Amino-PEG3-C2-acid: A Versatile Linker for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical properties, applications, and handling of Amino-PEG3-C2-acid, a bifunctional linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identifiers and Properties
This compound is a hydrophilic linker that possesses a terminal primary amine and a carboxylic acid, separated by a polyethylene (B3416737) glycol (PEG) spacer. This structure allows for versatile conjugation strategies with a wide range of biomolecules and payloads.
| Property | Value | Source(s) |
| CAS Number | 784105-33-5 | [1][2] |
| Chemical Formula | C9H19NO5 | [1][2] |
| Molecular Weight | 221.25 g/mol | [2] |
| IUPAC Name | 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid | |
| Appearance | White to light yellow solid or liquid | [2] |
| Purity | ≥97% | [3] |
| Storage Conditions | -20°C, protected from moisture | [1] |
Applications in Drug Conjugate Development
This compound serves as a crucial building block in two cutting-edge areas of therapeutic development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its PEGylated structure enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Antibody-Drug Conjugates (ADCs)
In ADC synthesis, this compound can be used to connect a cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid end can be activated (e.g., with NHS esters) to react with amine groups on the payload, while the amine end can be coupled to the antibody. This linker is designed to be stable in circulation and release the payload upon internalization into the target cancer cell.[3]
A notable application is in the development of anti-HER2 biparatopic antibody-drug conjugates.[4]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This compound can be used to synthesize the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The flexibility and hydrophilicity of the PEG linker are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocols
General Amide Coupling Protocol using EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule, a common step in the synthesis of drug-linker complexes.
Materials:
-
This compound
-
Amine-containing molecule (e.g., payload, ligand)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching reagent (e.g., hydroxylamine)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.
-
-
Conjugation to Amine:
-
In a separate vessel, dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated this compound NHS ester solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a quenching reagent like hydroxylamine.
-
Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.
-
Experimental Workflows and Signaling Pathways
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow for the discovery and validation of a PROTAC that utilizes a linker derived from this compound.
Caption: Workflow for PROTAC discovery and development.
ADC Internalization and Payload Release Pathway
This diagram illustrates the mechanism of action for an ADC that incorporates a linker derived from this compound.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
References
Solubility and stability of Amino-PEG3-C2-acid in various solvents
An In-depth Technical Guide on the Solubility and Stability of Amino-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a versatile bifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for its effective handling, storage, and application in drug development.
Solubility
The solubility of this compound is a crucial parameter for its use in conjugation reactions and formulation development. The molecule's structure, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) chain, a terminal amino group, and a carboxylic acid, imparts a degree of amphiphilicity, influencing its solubility in various solvents.
Data Presentation: Solubility of this compound
| Solvent/System | Concentration | Observations | Citation |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires sonication for dissolution. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended. | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.30 mM) | Clear solution. | [2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.30 mM) | Clear solution. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.30 mM) | Clear solution. | [1][2][3] |
It is important to note that for complex solvent systems, the order of addition can be critical. For instance, in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the recommended procedure is to first dissolve the compound in DMSO, then add PEG300, followed by Tween-80, and finally saline.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2][3]
Stability
The chemical stability of this compound is vital for ensuring the integrity of the linker during storage and throughout its application in bioconjugation processes.
Data Presentation: Stability and Storage of this compound
| Condition | Recommendations | Incompatible Materials | Citation |
| Storage (Stock Solution) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Keep in a sealed container, away from moisture. | Strong acids and alkalis. | [3][4] |
| Shipping | Can be shipped at room temperature for short periods (less than 2 weeks). | [4] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent in which it is freely soluble, such as DMSO.[1][2]
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples to pellet any undissolved material.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5][6]
-
Solubility Determination: The highest concentration at which no precipitate is observed represents the aqueous solubility under the tested conditions.
Protocol 2: Stability Assessment by HPLC
This protocol describes a method to assess the stability of this compound in a specific solvent or formulation over time.
-
Sample Preparation: Prepare a solution of this compound in the solvent or formulation of interest at a known concentration.
-
Incubation: Store the solution under controlled conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
HPLC Analysis: Analyze the aliquot by a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from potential degradants. A reversed-phase C18 column is often suitable.[5] The mobile phase could consist of a gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.[7]
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of remaining compound can be calculated relative to the initial time point.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Hypothetical Degradation Pathway under Harsh Acidic Conditions
Caption: Potential degradation of this compound via ether hydrolysis.
This guide provides foundational knowledge on the solubility and stability of this compound. For critical applications, it is strongly recommended that researchers perform their own specific solubility and stability studies under conditions that mimic their intended use.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Functional Groups and Reactivity of Amino-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the functional groups present in Amino-PEG3-C2-acid, a heterobifunctional linker, and their characteristic reactivity. This molecule is a cornerstone in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Functional Groups
This compound, with the chemical name 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid and CAS Number 784105-33-5, is a versatile linker molecule.[1][2][3] Its structure is characterized by two key functional groups at opposing ends of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
-
Primary Amine (-NH₂): This nucleophilic group is located at one terminus of the PEG chain.
-
Carboxylic Acid (-COOH): This acidic group is situated at the other end, separated from the PEG chain by an ethyl group.
-
PEGylated Spacer (PEG3): A three-unit polyethylene glycol chain imparts hydrophilicity to the molecule, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.[4][5]
The distinct nature of these two functional groups allows for selective and sequential conjugation reactions, a critical feature in the assembly of complex biomolecules.
Physicochemical Properties and Reactivity
The reactivity of this compound is dictated by its primary amine and carboxylic acid functionalities. Understanding their physicochemical properties, particularly their pKa values, is essential for optimizing conjugation strategies.
| Functional Group | Typical pKa Range | Optimal Reaction pH | Common Reactions |
| **Primary Amine (-NH₂) ** | ~9.0 - 10.5 | 7.0 - 9.0 | Acylation with activated esters (e.g., NHS esters), aldehydes, and ketones.[6] |
| Carboxylic Acid (-COOH) | ~4.0 - 5.0 | 4.5 - 6.0 (for activation) | Amide bond formation with primary amines via activation with carbodiimides (e.g., EDC).[6] |
Note: The pKa values provided are general approximations for alkyl amines and carboxylic acids. The exact pKa of the functional groups in this compound may be influenced by the PEG spacer.
Reactivity of the Primary Amine
The primary amine group is a potent nucleophile, readily participating in reactions with various electrophilic species. For effective conjugation, the amine should be in its deprotonated, nucleophilic state, which is favored at a pH above its pKa.
Common Reactions:
-
Acylation with N-Hydroxysuccinimide (NHS) Esters: This is one of the most common methods for labeling proteins and other biomolecules. The amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS.[7][8] This reaction is most efficient at a pH between 7.2 and 9.0.[7]
-
Reductive Amination with Aldehydes and Ketones: The amine can react with carbonyl compounds to form an imine (Schiff base), which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.
Reactivity of the Carboxylic Acid
The carboxylic acid group is typically unreactive towards nucleophiles in its native state. To facilitate amide bond formation with a primary amine, the carboxyl group must first be activated.
Common Activation and Coupling Method:
-
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) stabilizes the activated intermediate by converting it to a more stable NHS ester.[9] This amine-reactive ester then efficiently reacts with a primary amine to form a stable amide bond. The activation step with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][10]
Experimental Protocols
The following are generalized protocols for the two primary types of conjugation reactions involving this compound. Optimization of reactant concentrations, reaction times, and buffer conditions is often necessary for specific applications.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid Group
This protocol describes the conjugation of a molecule containing a primary amine to the carboxylic acid terminus of this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM).
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add EDC and NHS to a final concentration of 2-5 mM and 5-10 mM, respectively (typically a 2- to 5-fold molar excess over the linker).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the linker to the amine-containing molecule should be optimized but can range from 1:1 to a 20-fold molar excess of the linker.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by desalting, dialysis, or chromatography to obtain the purified conjugate.
-
Protocol 2: Acylation of a Primary Amine with an NHS Ester
This protocol describes the conjugation of the primary amine of this compound to a molecule that has been pre-activated as an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3. The buffer must be amine-free (e.g., do not use Tris or glycine).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the Reaction Buffer to the desired concentration.
-
Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the NHS ester stock solution to the this compound solution. A 1.5- to 5-fold molar excess of the NHS ester is typically used. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid denaturation if working with proteins.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess unreacted NHS ester and byproducts by desalting, dialysis, or chromatography to obtain the purified conjugate.
-
Applications in Drug Development
This compound is a critical component in the construction of complex therapeutic modalities like ADCs and PROTACs, where precise control over the linkage of different molecular entities is paramount.
Antibody-Drug Conjugate (ADC) Synthesis
In ADC synthesis, a linker like this compound can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the solubility and stability of the final ADC.[2]
PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal linker for this application.[1]
Conclusion
This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, featuring a primary amine and a carboxylic acid at opposite ends of a hydrophilic PEG spacer, allows for controlled and sequential conjugation reactions. A thorough understanding of the reactivity of these functional groups and the optimization of reaction conditions are crucial for the successful synthesis of advanced biomolecular constructs such as ADCs and PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid | C9H19NO5 | CID 11608245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amine-PEG3-COOH, 784105-33-5 - Biopharma PEG [biochempeg.com]
- 4. chempep.com [chempep.com]
- 5. nbinno.com [nbinno.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
The Pivotal Role of the PEG Linker in Amino-PEG3-C2-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Amino-PEG3-C2-acid, a heterobifunctional linker, has emerged as a valuable tool in this domain. At its core is a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain that plays a multifaceted role far beyond that of a simple spacer. This technical guide provides an in-depth exploration of the function of the PEG linker in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1][2] The incorporation of a discrete PEG unit, as seen in this compound, offers a strategic advantage in the design of complex bioconjugates.[3] This guide will elucidate the specific contributions of the PEG3 moiety to the physicochemical and biological properties of molecules synthesized using this linker.
Core Principles of the PEG Linker in this compound
The PEG3 component of this compound is instrumental in overcoming significant challenges in drug development, such as poor solubility of potent payloads and suboptimal pharmacokinetic properties.[4][5] Its role can be dissected into several key principles:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic agents used in ADCs and small molecule ligands in PROTACs are hydrophobic.[4][5] This inherent hydrophobicity can lead to aggregation of the final conjugate, compromising its stability and making formulation difficult.[5][6] The hydrophilic nature of the PEG linker counteracts this, improving the overall water solubility of the bioconjugate.[7][8] This is crucial for maintaining the stability of the conjugate in aqueous physiological environments and for developing stable injectable formulations.[5]
-
Spatial Separation and Steric Hindrance: The PEG linker provides a flexible spacer between the two conjugated entities (e.g., an antibody and a drug, or a target-binding ligand and an E3 ligase-recruiting ligand).[2][7] This spatial separation is critical for minimizing steric hindrance, ensuring that each component can effectively bind to its respective target.[6] The flexibility of the PEG chain allows the conjugated molecules to adopt optimal orientations for biological activity.[7]
-
Modulation of Pharmacokinetics: The inclusion of a PEG linker, even a short one, can significantly influence the pharmacokinetic (PK) profile of a bioconjugate.[9][10] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.[4] However, with short PEG linkers like PEG3, this effect is nuanced. Some studies suggest that short PEG chains can offer a balance, improving stability without excessively prolonging circulation, which can be advantageous in certain therapeutic contexts.[10][11] The hydrophilic "stealth" properties of PEG can also shield the conjugate from recognition by the immune system and proteolytic enzymes, further enhancing its stability and in vivo performance.[2][6]
-
Improved Cell Permeability in PROTACs: For PROTACs, which must traverse the cell membrane to exert their function, the physicochemical properties of the linker are paramount. While high hydrophilicity can impede passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[7]
Data Presentation
The following tables summarize the key physicochemical properties of this compound and provide a comparative overview of the impact of PEG linker length on the properties of ADCs and PROTACs, based on available data for analogous systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid | [12] |
| CAS Number | 784105-33-5 | [12] |
| Molecular Formula | C9H19NO5 | [12] |
| Molecular Weight | 221.25 g/mol | [12] |
| Appearance | White to light yellow liquid | [12] |
| Purity (HPLC) | ≥98% | [12] |
| Primary Applications | ADC and PROTAC Linker | [13] |
Table 2: Comparative Impact of PEG Linker Length on ADC and PROTAC Properties (Qualitative)
| Property | Short PEG Linkers (e.g., PEG3) | Longer PEG Linkers (e.g., >PEG8) | Reference |
| Solubility | Moderate Increase | Significant Increase | [4][6] |
| Aggregation | Reduced | Significantly Reduced | [6] |
| In Vitro Potency | Generally Maintained | May be Reduced | [4] |
| Plasma Half-Life | Modest Increase | Significant Increase | [4] |
| Tumor Penetration | Favorable | May be Hindered | [6] |
| Cell Permeability (PROTACs) | Balanced | May be Reduced | [7] |
Applications and Signaling Pathways
This compound is primarily employed in the synthesis of two cutting-edge classes of therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are designed to selectively deliver a potent cytotoxic drug to cancer cells by targeting a tumor-specific antigen on the cell surface. The this compound linker covalently attaches the cytotoxic payload to the antibody.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound serves as the linker connecting the target-binding ligand and the E3 ligase-binding ligand.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the synthesis and characterization of bioconjugates.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for conjugating a cytotoxic drug to an antibody via the this compound linker. This is a generalized procedure that may require optimization for specific antibodies and drugs.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
This compound
-
Cytotoxic drug with a reactive group (e.g., carboxylic acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if conjugating to cysteines)
-
Desalting columns
-
Reaction buffers (e.g., conjugation buffer, quenching buffer)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester of the linker.
-
-
Drug-Linker Conjugation:
-
Dissolve the cytotoxic drug in anhydrous DMF or DMSO.
-
Add the activated this compound-NHS ester to the drug solution.
-
Stir the reaction mixture overnight at room temperature.
-
Purify the drug-linker conjugate using reverse-phase HPLC.
-
-
Antibody Preparation (for Cysteine Conjugation):
-
Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP for 1-2 hours at 37°C.
-
Remove excess TCEP using a desalting column.
-
-
Antibody-Drug Conjugation:
-
React the purified drug-linker construct with the prepared antibody. The specific reaction will depend on the functional groups being targeted on the antibody (e.g., lysines or cysteines).
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature.
-
Quench the reaction with a suitable quenching agent (e.g., N-acetylcysteine for maleimide (B117702) reactions, or Tris buffer for NHS ester reactions).
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated drug-linker and free drug.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS), aggregation by SEC, and in vitro potency.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature payload release.
Materials:
-
Purified ADC
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system for measuring DAR (e.g., LC-MS or HIC-HPLC)
Procedure:
-
Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
At each time point, stop the reaction by freezing the sample at -80°C.
-
Analyze the samples to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.
-
Plot the average DAR versus time to determine the stability profile of the ADC in plasma.
Conclusion
The PEG linker in this compound is a critical determinant of the performance of the resulting bioconjugates. Its ability to enhance solubility, provide optimal spacing, and favorably modulate pharmacokinetic properties makes it an indispensable tool in the rational design of next-generation therapeutics like ADCs and PROTACs.[6][7] A thorough understanding of the principles and experimental considerations outlined in this guide will empower researchers to harness the full potential of this versatile linker in their drug development endeavors. The strategic incorporation of short, monodisperse PEG linkers like this compound represents a key strategy in advancing potent and safe therapies to the clinic.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. chempep.com [chempep.com]
- 3. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of Amino-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-acid, also known as 11-amino-3,6,9-trioxaundecanoic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a terminal primary amine group and a carboxylic acid group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the covalent linkage of two different molecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The PEGylated nature of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3]
This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 784105-33-5 | [2][4][5] |
| Molecular Formula | C9H19NO5 | [2][3][4][5] |
| Molecular Weight | 221.25 g/mol | [2][4][5] |
| Appearance | White to light yellow solid, semi-solid, or liquid | [4][5] |
| Purity | Typically ≥98% | [3][4] |
| Solubility | Soluble in DMSO (100 mg/mL) and DMF. | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is crucial for safe handling. The Globally Harmonized System (GHS) classification and associated hazard statements are summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Source: MedChemExpress Safety Data Sheet |
Toxicological Data
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are mandatory to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.
-
Ensure that safety showers and eyewash stations are readily accessible in the work area.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
The following diagram illustrates a logical workflow for the safe handling of this compound.
References
The Bifunctional Nature of Amino-PEG3-C2-acid: A Technical Guide for Researchers
Introduction
Amino-PEG3-C2-acid is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal primary amine and a carboxylic acid separated by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, makes it an invaluable tool for covalently linking a wide range of molecules. This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations for utilizing this compound in research and development.
Core Properties and Data Presentation
The strategic design of this compound, with its distinct reactive ends, allows for controlled, stepwise conjugation strategies. The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media, reduces non-specific binding, and can improve the pharmacokinetic properties of therapeutic molecules.[1][][3]
| Property | Value |
| Chemical Name | 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid |
| Molecular Formula | C9H19NO5 |
| Molecular Weight | 221.25 g/mol |
| Appearance | White to light yellow solid or liquid |
| Purity | ≥95% |
| Solubility | Soluble in water, PBS, DMSO, and DMF. A similar compound, Amino-PEG3-C2-Amine, is soluble in PBS at 100 mg/mL.[4][5] |
| pKa of -COOH | ~4-5[6] |
| pKa of -NH3+ | ~9.7 (in solution)[7] |
| Linker Length (Estimated) | The PEG3 portion of the linker is estimated to be approximately 14 Å in length. |
| Storage Conditions | Store at -20°C in a dry, dark place.[8] |
Applications in Drug Development
The bifunctional nature of this compound makes it a versatile linker for the synthesis of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to attach a potent cytotoxic drug to a monoclonal antibody. The hydrophilic PEG spacer can improve the solubility and stability of the ADC, while the defined linker length helps to ensure that the drug molecule does not interfere with the antibody's binding to its target antigen.[1][]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[9][10] this compound is an ideal linker for PROTAC synthesis, connecting the target protein-binding ligand to the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain can be critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of the carboxylic acid terminus of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein using carbodiimide (B86325) chemistry.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS or MES)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve this compound in the Activation Buffer to a final concentration of 10-50 mM.
-
Activation of Carboxylic Acid:
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.
-
Add EDC and NHS (or Sulfo-NHS) to the reaction mixture. A 2- to 5-fold molar excess of EDC and NHS over the linker is recommended as a starting point.
-
Incubate the reaction for 15-60 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately after activation, exchange the buffer of the activated linker solution to Coupling Buffer using a desalting column.
-
Add the activated linker to the protein solution. The pH of the reaction should be maintained between 7.2 and 8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Synthesis of a PROTAC using a PEG3 Linker (Example: iRucaparib-TP3)
This protocol is based on the synthesis of iRucaparib-TP3, a PARP1 degrader that utilizes a tri(ethylene glycol) (PEG3) linker.[11] This example illustrates how a molecule similar to this compound can be incorporated into a PROTAC.
Materials:
-
Amine-functionalized PARP1 inhibitor (e.g., a derivative of Rucaparib)
-
Amino-PEG3-C2-Azide (as a precursor to the final linker)
-
Alkyne-functionalized Pomalidomide (CRBN ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Organic solvents (e.g., DMF, DMSO)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Amide Coupling:
-
The amine-functionalized PARP1 inhibitor is reacted with the carboxylic acid of a protected this compound using standard peptide coupling reagents (e.g., HATU, DIPEA) in an organic solvent like DMF.
-
-
Deprotection: The protecting group on the other end of the PEG linker is removed.
-
Click Chemistry: The now-deprotected end of the linker (in the case of the iRucaparib-TP3 synthesis, an azide) is reacted with the alkyne-functionalized Pomalidomide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[11]
-
Dissolve the azide-containing intermediate and the alkyne-functionalized Pomalidomide in a suitable solvent mixture (e.g., DMSO/t-BuOH/H2O).
-
Add freshly prepared sodium ascorbate and copper(II) sulfate.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Purification: The final PROTAC product is purified by preparative HPLC.
Mandatory Visualizations
Caption: Workflow for EDC/NHS-mediated protein conjugation.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. chempep.com [chempep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 7. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Amino-PEG3-C2-acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG3-C2-acid is a versatile, heterobifunctional linker molecule widely employed in the field of bioconjugation. Its unique structure, featuring a terminal primary amine, a flexible triethylene glycol (PEG) spacer, and a terminal carboxylic acid, makes it an invaluable tool for covalently linking biomolecules. This guide provides a comprehensive overview of its core characteristics, applications, and the methodologies for its use in creating stable bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Core Physicochemical and Technical Properties
The utility of this compound in bioconjugation is underpinned by its specific chemical and physical properties. These characteristics ensure its suitability for use in aqueous environments typical for biological reactions and contribute to the stability and solubility of the final conjugate.
| Property | Value | Reference |
| Chemical Name | 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid | [1] |
| CAS Number | 784105-33-5 | [1][4][5] |
| Molecular Formula | C9H19NO5 | [1][5] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | White to light yellow solid or semi-solid | [1][4] |
| Purity | ≥95% | [4] |
| Storage Conditions | -20°C, dry and dark | [1][5] |
| Solubility | Soluble in water, DMSO, and DMF | [6] |
Bioconjugation Chemistry: A Dual-Functionality Linker
This compound's power lies in its heterobifunctional nature. The terminal primary amine and carboxylic acid groups allow for sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[7]
Amine Group Reactivity: The primary amine (-NH2) is nucleophilic and readily reacts with electrophilic groups. A common application involves its reaction with carboxylic acids on a target molecule. This reaction typically requires activation of the carboxyl group using carbodiimide (B86325) chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[5][8] The amine group can also react directly with pre-activated NHS esters.[5]
Carboxylic Acid Group Reactivity: The terminal carboxylic acid (-COOH) can be activated to form a reactive ester, which can then be conjugated to a primary amine on a biomolecule, such as the lysine (B10760008) residues on a protein or antibody. This is also commonly achieved through the use of EDC and NHS.[8][9] The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester.[8][9]
Applications in Advanced Bioconjugates
This compound is a key component in the construction of complex therapeutic and research molecules.
-
Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a cytotoxic drug to an antibody.[2][3] The antibody directs the drug to a specific target, such as a cancer cell, and the linker ensures the drug remains attached until it reaches its destination.
-
PROTACs: This linker is also utilized in the synthesis of PROTACs.[1][2] PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[2] The this compound serves as the bridge connecting the ligand for the target protein and the ligand for the E3 ligase.
Experimental Protocol: EDC/NHS-Mediated Conjugation of this compound to a Protein
This protocol details a two-step method for conjugating a molecule containing a carboxylic acid to a protein with available primary amine groups using this compound and EDC/NHS chemistry. This involves first activating the carboxylic acid on the small molecule and reacting it with the amine of the PEG linker, followed by activation of the PEG linker's carboxylic acid and conjugation to the protein.
Materials:
-
This compound
-
Small molecule with a carboxylic acid group
-
Protein with primary amine groups (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Conjugation of Small Molecule to this compound
-
Dissolve the Small Molecule: Dissolve the carboxylic acid-containing small molecule in anhydrous DMF or DMSO.
-
Activate the Carboxylic Acid: Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the small molecule solution. Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester.
-
Add this compound: Dissolve this compound in the reaction mixture, using a slight molar excess relative to the small molecule.
-
Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate (Small Molecule-PEG3-C2-acid) using an appropriate chromatographic method, such as reverse-phase HPLC, to remove unreacted reagents.
Step 2: Conjugation of Small Molecule-PEG3-C2-acid to Protein
-
Prepare the Protein: Exchange the protein into the Coupling Buffer (PBS, pH 7.2-8.0) using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
Activate the PEG-Linker's Carboxylic Acid: In a separate tube, dissolve the purified Small Molecule-PEG3-C2-acid in Activation Buffer. Add a 10- to 20-fold molar excess of EDC and NHS (or Sulfo-NHS) over the amount of protein to be conjugated. Incubate for 15 minutes at room temperature.
-
Conjugation to Protein: Add the activated Small Molecule-PEG3-C2-acid mixture to the protein solution. The final concentration of organic solvent from the linker solution should not exceed 10% of the total reaction volume to avoid protein denaturation.[10]
-
Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes to hydrolyze any remaining active NHS esters.[8]
-
Purification of the Final Conjugate: Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Visualizing Workflows and Relationships
Diagram 1: General Workflow for EDC/NHS Bioconjugation
Caption: Workflow of EDC/NHS chemistry for amide bond formation.
Diagram 2: Structure-Function Relationship of this compound
Caption: Relationship between structure and function.
Diagram 3: PROTAC Synthesis and Action Workflow
Caption: Workflow of PROTAC synthesis and degradation mechanism.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | 784105-33-5 [sigmaaldrich.com]
- 5. Amino-PEG3-acid, 784105-33-5 | BroadPharm [broadpharm.com]
- 6. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Bioconjugation using Amino-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-C2-acid is a versatile, heterobifunctional linker commonly employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This linker possesses a terminal primary amine and a carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG moiety enhances solubility and reduces steric hindrance, while the terminal functional groups allow for the covalent attachment to two different molecules.
This document provides detailed protocols for the use of this compound in a typical bioconjugation workflow. This involves the activation of the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine on a target biomolecule.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid | [2] |
| Molecular Formula | C9H19NO5 | [2][3] |
| Molecular Weight | 221.25 g/mol | [2] |
| Purity | Typically >95% | [2] |
| Appearance | White to light yellow solid or liquid | [2] |
| Storage | Store at 4°C for short-term, -20°C for long-term in a dry, sealed container. In solvent, store at -80°C for up to 6 months. | [1] |
Experimental Protocols
Protocol 1: Activation of this compound with NHS
This protocol describes the activation of the carboxylic acid moiety of this compound to form an amine-reactive NHS ester. This is a crucial step for subsequent conjugation to biomolecules.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply (optional, for moisture-sensitive reactions)
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM in a clean, dry reaction vessel.
-
Add 1.1 equivalents of NHS to the solution.
-
Slowly add 1.1 equivalents of DCC or EDC to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
The resulting solution containing the Amino-PEG3-C2-NHS ester can be used directly in the next step or purified by silica (B1680970) gel chromatography.
Workflow for Activation of this compound
Caption: Activation of this compound to its NHS ester.
Protocol 2: Conjugation of Activated Amino-PEG3-C2-NHS ester to a Biomolecule
This protocol outlines the conjugation of the pre-activated Amino-PEG3-C2-NHS ester to a biomolecule containing primary amines, such as a protein or antibody.
Materials:
-
Amino-PEG3-C2-NHS ester solution (from Protocol 1)
-
Biomolecule (e.g., antibody, protein) in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis, size exclusion chromatography, or HPLC)
Procedure:
-
Ensure the biomolecule is in an amine-free buffer at an appropriate concentration (typically 1-10 mg/mL).
-
Slowly add a 5-20 fold molar excess of the Amino-PEG3-C2-NHS ester solution to the biomolecule solution with gentle stirring. The optimal molar ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the resulting bioconjugate from excess linker and reaction byproducts using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.
Bioconjugation Workflow
Caption: General workflow for bioconjugation and purification.
Data Presentation
The following tables provide representative data for a typical bioconjugation reaction. Note that these values are illustrative and optimal conditions should be determined for each specific system.
Table 1: Reaction Parameters for NHS Ester Activation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:NHS:EDC) | 1 : 1.1 : 1.1 | A slight excess of activating agents is recommended. |
| Reaction Time (hours) | 4 - 12 | Monitor by TLC or LC-MS for completion. |
| Temperature (°C) | 20 - 25 (Room Temp) | Maintain a consistent temperature. |
| Solvent | Anhydrous DMF or DCM | Ensure the solvent is dry to prevent hydrolysis of the NHS ester. |
Table 2: Parameters for Bioconjugation to a Protein
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | This needs to be optimized for the desired degree of labeling. |
| Protein Concentration (mg/mL) | 1 - 10 | Higher concentrations can improve reaction efficiency. |
| Reaction pH | 7.2 - 8.0 | A slightly alkaline pH facilitates the reaction with primary amines. |
| Reaction Time (hours) | 1 - 4 | Longer times may be needed at lower temperatures. |
| Temperature (°C) | 4 or 20-25 | 4°C can help maintain protein stability. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive NHS ester due to hydrolysis.- Low reactivity of the biomolecule's amines.- Competing substances in the buffer (e.g., Tris, azide). | - Use freshly prepared or properly stored NHS ester.- Increase the pH of the reaction buffer (up to 8.5).- Perform a buffer exchange to an amine-free buffer. |
| Protein Aggregation | - High degree of labeling.- Unfavorable buffer conditions. | - Reduce the molar excess of the NHS ester.- Optimize buffer components, pH, and ionic strength.- Add stabilizing excipients. |
| Precipitation during reaction | - Poor solubility of the linker or conjugate. | - Perform the reaction in a larger volume.- Add a small percentage of a co-solvent like DMSO. |
Conclusion
This compound is a valuable tool for bioconjugation, enabling the straightforward linkage of molecules for various applications in research and drug development. The protocols provided herein offer a robust starting point for the successful use of this linker. However, for every new biomolecule and application, empirical optimization of the reaction conditions is highly recommended to achieve the desired outcome with high efficiency and reproducibility.
References
Application Notes: Utilizing Amino-PEG3-C2-acid for Targeted Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent modification of proteins with Polyethylene Glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn improves serum half-life, reduces immunogenicity, and enhances solubility and stability.[1] Amino-PEG3-C2-acid is a versatile, heterobifunctional linker featuring a primary amine and a terminal carboxylic acid, separated by a flexible three-unit PEG spacer. This structure is ideal for a variety of bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2][3]
The primary application of this compound in protein labeling involves the formation of a stable amide bond.[4][5] This is typically achieved by activating the linker's carboxylic acid group using carbodiimide (B86325) chemistry, which then reacts with primary amines (the N-terminus or lysine (B10760008) side chains) on the protein surface. The resulting conjugate benefits from the hydrophilic PEG spacer, which minimizes steric hindrance and improves the overall biophysical properties of the modified protein.
Principle of Reaction
The most common and efficient method for conjugating a carboxyl-containing linker like this compound to a protein's amine residues is through a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]
-
Activation Step: EDC first reacts with the carboxylic acid group on the this compound to form a highly reactive but unstable O-acylisourea intermediate.[6][8] Including NHS or Sulfo-NHS in the reaction converts this unstable intermediate into a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (e.g., pH 6.0).[2][9]
-
Conjugation Step: The stable NHS-esterified linker is then introduced to the target protein in a buffer with a pH range of 7.2-8.0. At this pH, the NHS ester reacts efficiently with primary amines on the protein surface to form a highly stable amide bond, releasing NHS as a byproduct.[9]
Using a two-step protocol is critical as it prevents the EDC from directly cross-linking the target protein, which contains both amine and carboxyl groups.[2][6]
Applications in Research and Drug Development
-
Pharmacokinetic Modification: Covalently attaching this compound to therapeutic proteins can significantly increase their circulation half-life by reducing renal clearance.[1]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic small molecules to a monoclonal antibody, enabling targeted delivery of the payload to cancer cells.
-
PROTAC Development: In PROTACs, this linker can connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, inducing targeted protein degradation.[2][3]
-
Surface Immobilization: Proteins can be functionalized with this linker to facilitate their covalent attachment to surfaces or nanoparticles that have been activated to react with the linker's terminal group.
Experimental Protocols
Protocol 1: Two-Step Protein Labeling via EDC/Sulfo-NHS Chemistry
This protocol details the activation of the this compound's carboxyl group and subsequent conjugation to primary amines of a target protein.
Materials Required:
-
Target Protein (e.g., IgG antibody)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Hydroxylamine (B1172632) HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting Columns (e.g., Sephadex G-25) for buffer exchange and purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
Step 1: Preparation of Reagents
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in cold Activation Buffer. Note: EDC is susceptible to hydrolysis and should be used without delay.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine this compound with EDC and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:Sulfo-NHS). For example, to activate 1 µmol of linker, add 1.2 µmol of EDC and 1.2 µmol of Sulfo-NHS.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to Target Protein
-
Prepare the target protein in the Conjugation Buffer (PBS, pH 7.2). A typical protein concentration is 2-10 mg/mL.
-
Add the activated this compound solution from Step 2 to the protein solution. The molar excess of linker to protein can range from 10-fold to 50-fold, depending on the desired degree of labeling. Start with a 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 10-50 mM (e.g., add 10 µL of 1 M hydroxylamine to a 1 mL reaction).
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
Step 5: Purification of the PEGylated Protein
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect protein-containing fractions. The success of the purification can be monitored by measuring absorbance at 280 nm.
-
For more stringent purification to separate species with different degrees of labeling, techniques like Ion Exchange Chromatography (IEX) or Size Exclusion Chromatography (SEC) can be employed.[10]
Protocol 2: Characterization of the PEGylated Protein
1. Determination of Protein Concentration
-
Measure the absorbance of the purified conjugate at 280 nm (A280).
-
Calculate the protein concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the protein.
2. Determination of Degree of Labeling (DOL) by Mass Spectrometry
-
Mass spectrometry (MS) is the most accurate method for determining the degree of PEGylation.[11][12]
-
Analyze the native (unlabeled) protein and the purified PEGylated protein by ESI-MS or MALDI-TOF MS.
-
The mass of the this compound is 221.25 Da. The mass spectrum of the conjugate will show a population of species, with mass increases corresponding to the covalent addition of one or more linker molecules.
-
The average degree of labeling can be calculated from the mass shift between the native protein and the centroid of the conjugate's mass distribution.
3. Purity Analysis by SDS-PAGE and SEC
-
SDS-PAGE: Compare the PEGylated protein to the unlabeled control. Successful PEGylation will result in a noticeable increase in the apparent molecular weight, causing a shift to a higher position on the gel.
-
Size Exclusion Chromatography (SEC): Analyze the purified conjugate by SEC-HPLC. PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unmodified protein. This method can also effectively assess the purity and presence of aggregates.
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Step 1: Activation | Step 2: Conjugation |
| Buffer | 0.1 M MES, 0.5 M NaCl | Phosphate-Buffered Saline (PBS) |
| pH | 6.0 | 7.2 - 8.0 |
| Reagents | This compound, EDC, Sulfo-NHS | Activated Linker, Target Protein |
| Molar Ratios | Linker:EDC:Sulfo-NHS (1 : 1.2 : 1.2) | Linker:Protein (10:1 to 50:1) |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Duration | 15 - 30 minutes | 2 hours to Overnight |
Table 2: Example Characterization Data for a PEGylated Antibody (IgG)
| Analysis Method | Unlabeled IgG | PEGylated IgG | Result Interpretation |
| SDS-PAGE | ~150 kDa | Apparent shift to ~160-170 kDa | Successful covalent attachment of PEG linker. |
| SEC-HPLC | Retention Time: 10.5 min | Retention Time: 9.8 min | Increased hydrodynamic radius confirms PEGylation. |
| ESI-MS | 148,150 Da | Peak Distribution: 148,371 Da (+1 linker), 148,592 Da (+2 linkers), 148,813 Da (+3 linkers) | Confirms covalent modification and allows calculation of average Degree of Labeling (DOL ≈ 2.5). |
| Purity (SEC) | >98% Monomer | >95% Monomer | High purity with minimal aggregation post-labeling. |
Mandatory Visualizations
Caption: Workflow for protein labeling using this compound.
Caption: Mechanism of action for a targeted Antibody-Drug Conjugate.
References
- 1. chempep.com [chempep.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-Polymer Conjugates: Synthetic Approaches by Controlled Radical Polymerizations & Interesting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Applications of Amino-PEG3-C2-acid in Antibody-Drug Conjugate (ADC) Development
Application Notes
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has revolutionized oncology. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the efficacy and safety of an ADC. Amino-PEG3-C2-acid is a hydrophilic, flexible linker that offers significant advantages in ADC design. Its discrete polyethylene (B3416737) glycol (PEG) chain of three units enhances the physicochemical and pharmacokinetic properties of the resulting ADC.
The primary amine group of this compound allows for straightforward conjugation to a payload that has been activated, for example with an N-hydroxysuccinimide (NHS) ester. The terminal carboxylic acid can then be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody.
Key benefits of incorporating a PEG linker like this compound in ADC development include:
-
Improved Hydrophilicity and Reduced Aggregation: Many cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG chain mitigates this aggregation, improving the solubility and stability of the ADC.[1][2]
-
Enhanced Pharmacokinetics: The PEG linker increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time allows for greater accumulation of the ADC in tumor tissues.
-
Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation.[2]
-
Reduced Immunogenicity: The PEG chain can shield the cytotoxic payload and parts of the antibody from the immune system, potentially lowering the immunogenicity of the ADC.[1]
These properties collectively contribute to a wider therapeutic window for the ADC, enhancing its anti-tumor efficacy while minimizing off-target toxicities.
Quantitative Data Summary
The inclusion and length of a PEG linker significantly impact the performance of an ADC. The following tables summarize quantitative data from preclinical studies, demonstrating the effect of PEGylation on key ADC parameters. It is important to note that this data is compiled from studies using different antibodies, payloads, and experimental models.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Construct | Plasma Half-life | Fold Increase in Half-life (vs. No PEG) | Reference |
| No PEG | ZHER2-SMCC-MMAE | - | 1.0 | [3] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | - | 2.5 | [3] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | - | 11.2 | [3] |
| PEG8 | αCD30-PEG8-MMAE | Approaching that of the parental antibody | - | [4] |
| PEG12 | αCD30-PEG12-MMAE | Approaching that of the parental antibody | - | [4] |
| PEG24 | αCD30-PEG24-MMAE | Approaching that of the parental antibody | - | [4] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | ADC Construct | Cell Line | IC50 (nM) | Fold Decrease in Potency (vs. No PEG) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~10 | 1.0 | [3] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | ~45 | 4.5 | [3] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | ~220 | 22.0 | [3] |
| No PEG | αCD30-MMAE | Karpas 299 | ~0.1 | - | [4] |
| PEG2 | αCD30-PEG2-MMAE | Karpas 299 | ~0.1 | No significant change | [4] |
| PEG4 | αCD30-PEG4-MMAE | Karpas 299 | ~0.1 | No significant change | [4] |
| PEG8 | αCD30-PEG8-MMAE | Karpas 299 | ~0.1 | No significant change | [4] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Linker | ADC Construct | Tumor Model | Dose | Tumor Growth Inhibition | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 Xenograft | 5 mg/kg | Moderate | [3] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | 5 mg/kg | Significant | [3] |
| No PEG | DAR8 ADC | Xenograft | - | Rapid tumor breakthrough | [5] |
| PEG8 | DAR8 ADC | Xenograft | - | Efficacy rescued | [5] |
| PEG12 | DAR8 ADC | Xenograft | - | Efficacy rescued | [5] |
| PEG24 | DAR8 ADC | Xenograft | - | Efficacy rescued | [5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound.
Protocol 1: Two-Step Conjugation of a Cytotoxic Payload to an Antibody via this compound
This protocol outlines the conjugation of a payload with a primary or secondary amine to the carboxylic acid of this compound, followed by the conjugation of the resulting construct to the lysine residues of an antibody.
Materials:
-
This compound
-
Cytotoxic Payload with an amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis cassettes
Step 1: Activation of this compound and Conjugation to Payload
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
Dissolve the amine-containing cytotoxic payload in an appropriate solvent (e.g., DMF or DMSO).
-
Add the payload solution to the activated this compound solution. The pH may need to be adjusted to 7.2-8.0 for efficient coupling.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purify the payload-linker conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC) to remove unreacted components.
-
Lyophilize the purified payload-linker conjugate.
Step 2: Conjugation of Payload-Linker to Antibody
-
The payload-linker now has a free amine. To conjugate this to the antibody's lysines, the carboxylic acid on the antibody needs to be activated. This is not the standard approach. A more common method is to have a payload-linker with a terminal NHS ester that reacts with the antibody's lysines. The following assumes a payload-linker with a terminal NHS ester is prepared separately.
-
Prepare the antibody in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Dissolve the NHS-ester-activated payload-linker in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Add a calculated molar excess of the payload-linker solution to the antibody solution. The molar excess will influence the final DAR. A common starting point is a 5 to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purify the ADC using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove unreacted payload-linker and quenching reagents.
Protocol 2: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR) and Drug Distribution
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the DAR and the distribution of different drug-loaded species. The ADC is separated on a HIC column using a decreasing salt gradient. Species with higher drug loads are more hydrophobic and elute later. The average DAR is calculated from the peak areas of the different species.[6][7]
-
UV/Vis Spectroscopy: The concentrations of the antibody and the payload can be determined from the absorbance at 280 nm and the specific absorbance wavelength of the payload, respectively. The DAR can then be calculated. This method is simpler but less precise than HIC.[6]
-
Mass Spectrometry (MS): Native MS or MS after reduction of the ADC can provide accurate mass measurements to confirm the DAR and identify the different drug-loaded species.[8]
2. Analysis of Aggregates and Fragments
-
Size-Exclusion Chromatography (SEC): SEC is used to separate the ADC based on size. This allows for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).[7]
3. In Vitro Cytotoxicity Assay
-
Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a non-targeting control ADC.
-
Treat the cells with the ADCs for 72-96 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value for each ADC on both cell lines to determine its potency and specificity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Trop-2 in cancer: Recent research progress and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ppd.com [ppd.com]
- 8. agilent.com [agilent.com]
Application Notes: Utilizing Amino-PEG3-C2-acid as a Linker for Potent and Effective PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] The linker component is not merely a spacer but plays a critical role in the overall efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).
Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence. PEG linkers, such as Amino-PEG3-C2-acid, offer a favorable balance of hydrophilicity and flexibility, which can enhance the physicochemical properties of the often large and lipophilic PROTAC molecules. This application note provides a comprehensive overview of the use of this compound as a versatile linker in PROTAC design, complete with experimental protocols and data presentation.
Chemical Properties and Advantages of this compound Linker
The this compound linker possesses a terminal primary amine and a carboxylic acid, providing orthogonal handles for sequential conjugation to the POI ligand and the E3 ligase ligand. The PEG3 component (three ethylene (B1197577) glycol units) imparts several beneficial properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the final PROTAC molecule, which is often a challenge in PROTAC development.
-
Improved Cell Permeability: The flexible and polar nature of the PEG linker can help to optimize the physicochemical properties of the PROTAC, potentially leading to improved cell permeability.
-
Optimal Length and Flexibility: The length of the linker is a critical determinant of the stability of the ternary complex. The PEG3 unit provides a flexible chain of a defined length that can facilitate the productive interaction between the POI and the E3 ligase.
Data Presentation: Efficacy of PROTACs with PEG Linkers
The length of the PEG linker significantly impacts the degradation efficiency of a PROTAC. The following tables summarize quantitative data from published studies on PROTACs targeting various proteins, illustrating the importance of linker optimization. While specific data for a PROTAC using the exact this compound linker is not publicly available, the data for closely related PEG-based linkers provide valuable insights.
Table 1: Degradation Potency of PARP1-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Name | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| iRucaparib-TP3 | Triazole-PEG3 | Not specified | ~50% at 100 nM | [1] |
| iRucaparib-TP4 | Triazole-PEG4 | Not specified | ~60% at 100 nM | [1] |
| iRucaparib-AP5 | Amide-PEG5 | 36 | 90 | [1] |
| iRucaparib-AP6 | Amide-PEG6 | 82 | 92 | [1] |
This table showcases the impact of PEG linker length on the degradation of PARP1. iRucaparib-TP3 utilizes a PEG3 linker, similar in length to this compound.
Table 2: Degradation Potency of BTK-Targeting PROTACs
| PROTAC Name | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | PEG-based | 2.2 | 97 | [2] |
This table provides an example of a highly potent PROTAC utilizing a PEG-based linker for the degradation of Bruton's tyrosine kinase (BTK).
Mandatory Visualizations
Caption: General mechanism of action for a PROTAC utilizing an this compound linker.
Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.
Caption: Signaling pathway of BRD4 degradation mediated by a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling using this compound
This protocol describes a general procedure for the two-step synthesis of a PROTAC using the this compound linker.
Materials:
-
POI ligand with a free carboxylic acid or amine group.
-
E3 ligase ligand with a free carboxylic acid or amine group.
-
This compound.
-
Amide coupling reagents (e.g., HATU, HOBt, EDC).
-
Organic base (e.g., DIPEA, TEA).
-
Anhydrous DMF or DMSO.
-
Solvents for purification (e.g., acetonitrile, water, TFA).
-
Analytical and preparative HPLC system.
-
Mass spectrometer.
Procedure:
Step 1: Coupling of the first ligand to the this compound linker.
-
Dissolve the ligand (containing a carboxylic acid) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU, 1.2 equivalents) and an organic base (e.g., DIPEA, 3 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ligand-linker intermediate by flash chromatography or preparative HPLC.
Step 2: Coupling of the second ligand to the ligand-linker intermediate.
-
Dissolve the purified ligand-linker intermediate (containing a free carboxylic acid) and the second ligand (containing a free amine, 1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagents and organic base as described in Step 1.
-
Stir the reaction mixture at room temperature overnight, monitoring the progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solution in DMSO.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values by plotting the percentage of degradation against the PROTAC concentration.
Protocol 3: Cell Viability Assay (MTT or CCK-8)
This protocol is used to assess the effect of PROTAC-mediated protein degradation on cell viability.
Materials:
-
Cell line of interest.
-
PROTAC stock solution in DMSO.
-
96-well plates.
-
MTT or CCK-8 reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (concentration at which 50% inhibition of cell growth is observed) by plotting cell viability against the PROTAC concentration.
Conclusion
The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its inherent properties can significantly improve the drug-like characteristics of these novel therapeutic agents. The provided protocols offer a solid foundation for researchers to synthesize and evaluate their own PROTACs, paving the way for the development of new treatments for a wide range of diseases. The successful application of this linker, as exemplified by related PEG-containing PROTACs, underscores the importance of rational linker design in harnessing the full potential of targeted protein degradation.
References
Application Note: EDC/NHS Coupling with Amino-PEG3-C2-acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are fundamental to modern drug development, diagnostics, and materials science, enabling the creation of novel molecular entities with enhanced therapeutic properties. The covalent attachment of Polyethylene Glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve the solubility, stability, and pharmacokinetic profiles of biomolecules. The Amino-PEG3-C2-acid is a short, hydrophilic, and heterobifunctional linker ideal for introducing a discrete PEG spacer in bioconjugates.
This application note provides a detailed protocol for the conjugation of this compound to amine-containing molecules (e.g., proteins, peptides, antibodies, or small molecules) using the robust and versatile 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This "zero-length" crosslinking method facilitates the formation of a stable amide bond between the carboxylic acid moiety of the PEG linker and a primary amine on the target molecule.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond.
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of the this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve the reaction's efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[1]
Visualization of the Reaction Mechanism
Caption: EDC/NHS reaction mechanism for amide bond formation.
Materials and Reagents
-
This compound
-
Molecule with a primary amine (e.g., protein, peptide, antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Note: Always use high-purity, fresh reagents. EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C.[2] Allow reagents to warm to room temperature before opening to prevent condensation.
Quantitative Data: Recommended Molar Ratios
The optimal molar ratios are system-dependent and may require empirical determination. The following table provides a general guideline for optimizing the EDC/NHS coupling reaction.
| Reagent | Molar Ratio (Reagent : Limiting Reactant) | Purpose |
| EDC | 2-10 fold excess | Ensures efficient activation of the carboxylic acid.[1] |
| NHS/Sulfo-NHS | 2-5 fold excess | Stabilizes the activated intermediate and improves coupling efficiency.[1] |
| This compound | 1-20 fold excess over the amine-containing molecule | Drives the reaction towards the desired PEGylated product. |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation to a Protein
This protocol is recommended for proteins to minimize self-conjugation.
1. Reagent Preparation:
- Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
- Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.
- Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer.
- Dissolve the this compound in Activation Buffer to a desired concentration (e.g., 10 mM).
- Prepare the protein solution in Activation Buffer.
2. Activation of this compound:
- In a reaction tube, combine the this compound solution with EDC and NHS. Refer to the table above for recommended molar ratios.
- Incubate for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to the Protein:
- Immediately after activation, add the activated this compound solution to the protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.
- The molar ratio of the activated PEG linker to the protein should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.[1]
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
- Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters.
- Incubate for 15 minutes at room temperature.
5. Purification of the Conjugate:
- Remove excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: One-Pot Aqueous Conjugation
This protocol is simpler but may lead to protein-protein cross-linking if the protein contains both carboxyl and amine groups.
1. Reagent Preparation:
- Prepare stock solutions of EDC, NHS/Sulfo-NHS, this compound, and the amine-containing molecule in the appropriate buffers as described in Protocol 1. The amine-containing molecule should be in the Coupling Buffer (e.g., PBS pH 7.4).
2. Reaction Mixture:
- In a single reaction tube, combine the amine-containing molecule, this compound, EDC, and NHS.
- The reaction is typically performed at a pH of 7.2-7.5.
3. Incubation:
- Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching and Purification:
- Follow steps 4 and 5 from Protocol 1.
Experimental Workflow Visualization
Caption: Experimental workflow for two-step EDC/NHS coupling.
Characterization of the Conjugate
The success of the conjugation can be confirmed by various analytical techniques:
-
SDS-PAGE: An increase in the molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of PEGylation.
-
HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate it from unconjugated molecules.
-
UV-Vis Spectroscopy: To quantify the protein concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution(s) |
| Low Conjugation Efficiency | Inactive EDC or NHS due to hydrolysis. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation. |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[1] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction.[1] | |
| Precipitation of Protein during Reaction | High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated PEG linker. |
| Incorrect buffer conditions. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability. | |
| High Polydispersity of the Conjugate | Inconsistent reaction conditions. | Ensure thorough mixing and consistent reaction times and temperatures. |
| Non-specific binding. | Optimize purification methods to remove aggregates and non-covalently bound species. |
Conclusion
The EDC/NHS coupling chemistry provides a reliable and efficient method for conjugating this compound to amine-containing molecules. By carefully controlling the reaction conditions, such as pH, reagent concentrations, and reaction times, researchers can achieve successful PEGylation, leading to the development of novel bioconjugates with improved therapeutic potential. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and drug development professionals working in the field of bioconjugation.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Amino-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and other biomedical applications. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and in vivo circulation time of nanoparticles by reducing non-specific protein adsorption and clearance by the reticuloendothelial system. Amino-PEG3-C2-acid is a heterobifunctional linker that provides a versatile platform for covalently attaching various molecules to the surface of nanoparticles. This molecule features a terminal primary amine group and a terminal carboxylic acid group, separated by a flexible three-unit PEG spacer. The terminal amine allows for conjugation to nanoparticles with surface carboxyl groups, while the terminal carboxyl group can be used for subsequent attachment of targeting ligands, drugs, or imaging agents.
These application notes provide a comprehensive guide to the use of this compound for the surface functionalization of nanoparticles, including detailed experimental protocols, data presentation, and visualizations of the key processes.
Key Applications
-
Stealth Liposomes and Nanoparticles: The PEG spacer creates a hydrophilic shield, reducing opsonization and extending circulation half-life.
-
Targeted Drug Delivery: The terminal carboxyl group can be activated to conjugate targeting moieties such as antibodies, peptides, or small molecules.
-
Biocompatible Coatings: Improves the stability and reduces the cytotoxicity of inorganic and polymeric nanoparticles.
Data Presentation
The successful functionalization of nanoparticles with this compound can be quantified by monitoring changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.
Table 1: Hydrodynamic Diameter and Polydispersity Index of Nanoparticles Before and After Functionalization with this compound
| Nanoparticle Sample | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unfunctionalized Carboxylated Nanoparticles | 105.3 ± 2.1 | 0.15 ± 0.03 |
| This compound Functionalized Nanoparticles | 118.9 ± 2.5 | 0.12 ± 0.02 |
Note: The increase in hydrodynamic diameter is indicative of the successful conjugation of the PEG linker to the nanoparticle surface.
Table 2: Zeta Potential of Nanoparticles Before and After Functionalization with this compound
| Nanoparticle Sample | Zeta Potential (mV) |
| Unfunctionalized Carboxylated Nanoparticles | -35.8 ± 3.2 |
| This compound Functionalized Nanoparticles | -12.5 ± 2.8 |
Note: The shift in zeta potential towards a more neutral value is consistent with the shielding of the negatively charged carboxyl groups by the PEG linker.
Experimental Protocols
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry
This protocol describes the covalent conjugation of the primary amine of this compound to the surface carboxyl groups of pre-fabricated nanoparticles using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Ultrapure water
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the nanoparticle suspension briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in ultrapure water.
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC and NHS to the surface carboxyl groups should be optimized, but a 10-fold molar excess is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation of this compound:
-
Dissolve this compound in Coupling Buffer. A 20 to 50-fold molar excess relative to the nanoparticle carboxyl groups is recommended.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.4-8.0 with PBS if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15-30 minutes.
-
Purify the functionalized nanoparticles from excess reagents and byproducts using centrifugal filter units.
-
Wash the nanoparticles by repeated centrifugation and resuspension in ultrapure water or PBS (at least 3 times).
-
-
Storage:
-
Resuspend the final this compound functionalized nanoparticles in an appropriate buffer (e.g., PBS) and store at 4°C.
-
Application Notes and Protocols for Amino-PEG3-C2-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amino-PEG3-C2-acid as a heterobifunctional linker in the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, representative data, and visualizations to guide researchers in the effective application of this versatile linker.
Introduction to this compound
This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative that serves as a hydrophilic, flexible spacer.[1][2] It possesses a terminal primary amine group and a carboxylic acid group, enabling the covalent attachment of two different molecules.[3] In drug delivery, the carboxylic acid is typically activated to react with an amine-containing cytotoxic drug or a protein-of-interest (POI) ligand, while the amine group of the linker is subsequently used to conjugate to a targeting moiety, such as a monoclonal antibody, or an E3 ligase ligand.[4][5]
The inclusion of the short PEG3 spacer can enhance the solubility and stability of the resulting conjugate, potentially improving its pharmacokinetic profile.[6] As a cleavable linker, it is designed to be stable in circulation and release the active payload within the target cell, for instance, in the acidic environment of lysosomes.[2][7]
Applications in Drug Delivery
2.1. Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a tumor-specific antigen.[4][8] This targeted delivery approach aims to increase the therapeutic index of the cytotoxic agent by concentrating its activity at the tumor site and minimizing systemic toxicity.
2.2. Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[6] this compound can serve as the linker connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the formation of a ternary complex and subsequent protein degradation.[9]
Data Presentation: Representative Characteristics of Drug Conjugates
The following tables present illustrative quantitative data for drug delivery systems synthesized using short-chain PEG linkers. This data is representative and serves as a benchmark for what can be expected when using this compound. Actual results will vary depending on the specific drug, targeting moiety, and experimental conditions.
Table 1: Representative Characteristics of an Anti-HER2 Antibody-Drug Conjugate (ADC)
| Parameter | Representative Value | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | ~3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC-HPLC)[3][10][11] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (% Payload Release after 7 days) | <5% | LC-MS/MS[12] |
| In Vitro Cytotoxicity (IC50) on HER2+ cell line (e.g., SK-BR-3) | 0.1 - 10 nM | MTT Assay[13] |
| In Vitro Cytotoxicity (IC50) on HER2- cell line (e.g., MDA-MB-231) | >1000 nM | MTT Assay[7] |
Table 2: Representative In Vivo Efficacy of an Anti-HER2 ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-targeting ADC | 5 | <10 |
| Anti-HER2 mAb | 5 | 30 - 40 |
| Anti-HER2 ADC | 5 | >90 |
Table 3: Representative Characteristics of a PROTAC
| Parameter | Representative Value | Method of Analysis |
| Target Protein Degradation (DC50) | 1 - 100 nM | Western Blot / In-Cell ELISA |
| Maximum Degradation (Dmax) | >90% | Western Blot / In-Cell ELISA |
| Cellular Permeability (Papp) | 1 - 5 x 10⁻⁶ cm/s | PAMPA Assay |
| In Vitro Cytotoxicity (IC50) on target-positive cell line | 5 - 500 nM | Cell Viability Assay (e.g., CellTiter-Glo) |
Experimental Protocols
4.1. Synthesis of a Drug-Linker Conjugate using this compound
This protocol describes the conjugation of a drug containing a primary or secondary amine to the carboxylic acid of this compound via EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing drug
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[2]
-
N-hydroxysuccinimide (NHS)[2]
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring
Protocol:
-
Activation of this compound:
-
Conjugation to Drug:
-
In a separate flask, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the drug solution to act as a base.
-
Slowly add the activated this compound-NHS ester solution to the drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
4.2. Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of the purified drug-linker (with a now free amine on the PEG linker) to the lysine (B10760008) residues of a monoclonal antibody.[15][16]
Materials:
-
Purified drug-linker conjugate
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column or size-exclusion chromatography system
Protocol:
-
Preparation of Drug-Linker Solution:
-
Dissolve the purified drug-linker conjugate in DMSO to a final concentration of 10-20 mM.
-
-
Antibody Conjugation:
-
Adjust the pH of the mAb solution to 8.0-8.5 with a suitable buffer (e.g., sodium borate).
-
Slowly add the drug-linker solution to the mAb solution with gentle stirring. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used. The optimal ratio should be determined empirically.[]
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Concentrate the purified ADC and store it in a suitable buffer at 4°C.
-
4.3. Characterization of the ADC: Drug-to-Antibody Ratio (DAR) Determination
This protocol outlines the determination of the average DAR using Hydrophobic Interaction Chromatography (HIC-HPLC).[10][11]
Materials:
-
Purified ADC
-
HIC-HPLC system with a suitable column (e.g., TSKgel Butyl-NPR)[3]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 in 20% Isopropanol[3]
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC onto the column.
-
Elute the different ADC species (DAR 0, 2, 4, etc.) using a decreasing salt gradient (increasing percentage of Mobile Phase B).[6]
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different species and using a weighted average calculation.
4.4. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic potential of an ADC on cancer cells.[13]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Purified ADC, naked antibody, and free drug
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium.
-
Replace the medium in the wells with the different drug/antibody concentrations.
-
Incubate the plates for 72-120 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Visualization of Mechanisms and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. agilent.com [agilent.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 15. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Revolutionizing Bioconjugation: Applications of Amino-PEG3-C2-Acid Derivatives in Click Chemistry
Abstract
Amino-PEG3-C2-acid is a versatile bifunctional linker molecule that, upon derivatization, plays a crucial role in the field of bioconjugation through click chemistry. Its derivatives, particularly those featuring azide (B81097) or alkyne moieties, are instrumental in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The inherent properties of the polyethylene (B3416737) glycol (PEG) chain, including increased hydrophilicity and biocompatibility, contribute to the improved pharmacokinetic profiles of the resulting conjugates. This document provides an in-depth overview of the applications of this compound derivatives in click chemistry, complete with detailed protocols and diagrams to guide researchers and drug development professionals.
Introduction to this compound and Click Chemistry
This compound is a chemical linker characterized by a terminal amine group, a three-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This heterobifunctional structure allows for sequential conjugation to different molecules. For applications in click chemistry, the amine or carboxylic acid can be modified to introduce a bioorthogonal functional group, such as an azide or an alkyne.
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, and that proceed under mild, aqueous conditions.[1][2] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1][3] A copper-free alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), is also widely used, particularly in cellular environments where copper's toxicity is a concern.[2][3]
Derivatives of this compound, such as Amino-PEG3-C2-Azido, are reagents that contain an azide group, enabling them to participate in these click reactions.[4][5]
Key Applications
The primary applications of this compound derivatives in click chemistry are in the development of sophisticated therapeutic and research agents.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic payload.[6] The antibody directs the ADC to a specific antigen on the surface of cancer cells, where the conjugate is internalized, leading to the release of the cytotoxic drug.[6] this compound derivatives are used as part of the linker system that connects the antibody to the drug.[6][7] The PEG component can enhance the solubility and stability of the ADC.[8]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[9] A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7][9] this compound derivatives are frequently employed as components of this linker.[7][9] For instance, an azido-derivatized Amino-PEG3-C2 linker can be "clicked" to an alkyne-modified ligand for the target protein or the E3 ligase.
Bioconjugation and Protein Labeling
The principles of click chemistry with PEG linkers are broadly applicable to the labeling and modification of various biomolecules, including proteins and peptides.[10][11][12] By incorporating an azide- or alkyne-modified amino acid into a protein, researchers can site-specifically attach a wide range of probes, such as fluorophores, biotin, or other small molecules, using a PEG linker derivatized with the complementary click chemistry handle.
Quantitative Data Summary
The following table summarizes representative data for molecules and reactions relevant to the applications of this compound derivatives.
| Parameter | Molecule/System | Value | Reference |
| Molecular Weight | This compound | 221.25 g/mol | |
| Solubility in 10% DMSO/40% PEG300/5% Tween-80/45% Saline | This compound | ≥ 2.5 mg/mL (11.30 mM) | [7] |
| Purity | Amino-PEG3-C2-Amine | 99.14% | [9] |
| Purity | Amino-PEG3-C2-Azido | 99.67% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an azide-modified molecule (e.g., derived from this compound) to an alkyne-containing biomolecule (e.g., a protein or peptide with a propargylglycine (B1618536) residue).
Materials:
-
Azide-functionalized Amino-PEG3-C2 derivative
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-functionalized linker in DMSO to a concentration of 10 mM.
-
Dissolve the alkyne-functionalized biomolecule in PBS to a concentration of 1 mg/mL.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule with the azide-functionalized linker in a 1:10 molar ratio.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a copper-free method for conjugating an azide-modified molecule to a biomolecule containing a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized Amino-PEG3-C2 derivative
-
Strained alkyne-functionalized biomolecule (e.g., DBCO-protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-functionalized linker in DMSO to a concentration of 10 mM.
-
Dissolve the strained alkyne-functionalized biomolecule in PBS to a concentration of 1 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-functionalized biomolecule with the azide-functionalized linker in a 1:5 molar ratio.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle shaking. The reaction time may vary depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove the excess linker.
-
Visualizations
Caption: Overview of CuAAC and SPAAC click chemistry reactions.
Caption: General workflow for synthesizing an ADC.
Caption: Simplified schematic of PROTAC-induced protein degradation.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 11. Protein Labeling Techniques | Sino Biological [sinobiological.com]
- 12. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Solid-Phase Synthesis Involving Amino-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the successful utilization of Amino-PEG3-C2-acid as a flexible and hydrophilic linker in solid-phase peptide synthesis (SPPS). The inclusion of a triethylene glycol (PEG3) spacer offers significant advantages, including improved resin swelling, reduced steric hindrance during synthesis, and enhanced solubility of the final peptide product. These characteristics make it an ideal choice for the synthesis of complex peptides, bioconjugates such as antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[1][2][3][4]
Applications
This compound is a versatile tool in solid-phase synthesis with a growing range of applications in biomedical research and drug development.
-
Peptide Synthesis: The hydrophilic nature of the PEG linker can improve the solvation of the growing peptide chain, potentially increasing coupling efficiency and leading to higher purity of the final product, especially for hydrophobic or aggregation-prone sequences.[5][6][7]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to an antibody.[1][3][8][9] The defined length of the PEG3 spacer allows for precise control over the distance between the antibody and the drug, which can be critical for efficacy and stability. The linker can be designed to be cleavable under specific physiological conditions, ensuring targeted release of the payload at the tumor site.[1][2]
-
PROTACs: In the synthesis of PROTACs, this compound can serve as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand.[1][2][10][11] The flexibility and hydrophilicity of the PEG chain can facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.
Quantitative Data Summary
The following tables summarize representative quantitative data for solid-phase synthesis utilizing carboxy-functionalized PEG linkers. While specific data for this compound is not extensively published, the presented data from analogous linkers on various solid supports provide a reasonable expectation of performance.
Table 1: Representative Loading Efficiencies of Carboxy-PEG Linkers on Amine-Functionalized Resins
| Resin Type | Coupling Reagents | Loading Time (h) | Typical Loading Capacity (mmol/g) | Reference |
| Rink Amide AM | HATU, DIPEA | 6 | 0.4 - 0.7 | |
| Sieber Amide | HOBt, DIC | 1 - 6 | 0.3 - 0.6 | |
| PEGA | HOBt, DIC | 2 - 8 | 0.2 - 0.5 |
Table 2: Representative Yield and Purity of Peptides Synthesized on PEG-Functionalized Resins
| Peptide Sequence | Resin Type | Overall Yield (%) | Purity (%) | Reference |
| ACP (65-74) | ChemMatrix® (PEG-PS) | >90 | 95 | [12] |
| Aib-enkephalin | ChemMatrix® (PEG-PS) | 81.9 | >95 | [13] |
| Jung-Redemann (JR) decapeptide | Core-shell PEG hydrogel | Not specified | High | [5] |
Experimental Protocols
The following are detailed protocols for the key steps in solid-phase peptide synthesis starting with the immobilization of this compound onto an amine-functionalized resin.
Protocol 1: Loading of this compound onto Amine-Functionalized Resin
This protocol describes the covalent attachment of the carboxylic acid terminus of the protected this compound to a solid support bearing free amine groups (e.g., Rink Amide resin). It is crucial to start with a protected form of the linker, typically with an Fmoc group on the terminal amine (Fmoc-Amino-PEG3-C2-acid), to prevent self-coupling.
Materials:
-
Amine-functionalized resin (e.g., Rink Amide, Sieber Amide)
-
Fmoc-Amino-PEG3-C2-acid
-
Coupling reagents:
-
Option A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Option B: HOBt (Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide)
-
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the desired amount of amine-functionalized resin in a solid-phase synthesis vessel. Add DMF to swell the resin for at least 1 hour. Drain the DMF.
-
Fmoc Deprotection (if applicable): If the resin is supplied with an Fmoc-protected amine, add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group. Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL).
-
Activation of Fmoc-Amino-PEG3-C2-acid:
-
Method A (HATU/DIPEA): In a separate vial, dissolve Fmoc-Amino-PEG3-C2-acid (5 equivalents relative to the resin loading capacity) and HATU (5 equivalents) in DMF. Add DIPEA (10 equivalents) to the solution and mix well.
-
Method B (HOBt/DIC): In a separate vial, dissolve Fmoc-Amino-PEG3-C2-acid (5 equivalents) and HOBt (5 equivalents) in DMF. Add DIC (5 equivalents) and allow the mixture to pre-activate for 10 minutes.
-
-
Coupling: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-6 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove any unreacted reagents and by-products.
-
Capping (Optional but Recommended): To block any unreacted amine groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes. Wash the resin with DMF and DCM.
-
Drying: Dry the resin under vacuum.
-
Loading Determination: The loading of the linker onto the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Protocol 2: Standard Fmoc-Based Solid-Phase Peptide Synthesis Cycle
This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain on the this compound functionalized resin.
Materials:
-
This compound functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU/DIPEA or HBTU/HOBt/DIPEA)
-
20% (v/v) Piperidine in DMF
-
Solvents: DMF, DCM
-
Solid-phase synthesis vessel
Procedure (per cycle):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes.[14] Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HATU and DIPEA, 3-5 and 6-10 equivalents respectively) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[15]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat: Repeat steps 1-4 for each amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection of the Peptide
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., Reagent B: TFA/Phenol/Water/TIS, 88:5:5:2 v/v/v/v)[16]
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the peptide-bound resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: In a well-ventilated fume hood, add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[17]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[16][18]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[19]
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting groups.[19]
-
Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for SPPS using this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0687691A2 - Resin for solid-phase peptide synthesis and methods of making it - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Antibody Drug Conjugates - SYNthesis med chem [synmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rawpeg.com [rawpeg.com]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. Peptide synthesis [bio-protocol.org]
- 17. peptide.com [peptide.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Amino-PEG3-C2-acid Conjugation Reactions
Welcome to the technical support center for Amino-PEG3-C2-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
This compound is a linker with a terminal carboxylic acid and a terminal amine group, connected by a PEG spacer. The conjugation of the carboxylic acid end to an amine-containing molecule typically proceeds via a two-step carbodiimide (B86325) coupling reaction. First, the carboxyl group is activated with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This forms a semi-stable amine-reactive NHS ester. This intermediate then reacts with a primary amine on the target molecule to form a stable amide bond.[2]
Q2: What are the optimal pH conditions for the conjugation reaction?
The conjugation process involves two steps with distinct optimal pH ranges. For maximal efficiency, a two-step pH process is recommended.[2]
-
Activation Step (Carboxyl Activation): The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2][3] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2][4]
-
Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5 .[2][5] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[2]
Q3: Why is a two-step pH process recommended over a single pH reaction?
A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different. Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate.[2]
Q4: What are the consequences of using a pH outside the optimal range?
Using a suboptimal pH can lead to several issues:
-
Low pH for Coupling: At a pH below 7.0, primary amines are more likely to be protonated (-NH3+), which renders them non-nucleophilic and unreactive towards the NHS ester, resulting in low conjugation yield.[2]
-
High pH for Coupling: At a pH above 8.5, the hydrolysis of the NHS ester intermediate significantly increases. This competing hydrolysis reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2][5]
Q5: Which buffers should I use for the conjugation reaction?
The choice of buffer is critical to avoid interference with the reaction.
-
Activation Step (pH 4.5-6.0): MES buffer is highly recommended as it does not contain amines or carboxylates that can interfere with the EDC/NHS chemistry.[1][4]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a good choice.[2] Borate or bicarbonate buffers can also be used.[6]
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) should be avoided as they will compete in the reaction.[6]
Q6: How should I prepare and store my EDC and NHS reagents?
EDC and NHS are moisture-sensitive, and their proper handling is crucial for maintaining their activity.[6]
-
Storage: Store EDC and NHS desiccated at -20°C.[6]
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation.[6][7] For frequent use, consider aliquoting the reagents into smaller, single-use vials.[6]
-
Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous solutions.[6]
Q7: What is the recommended molar ratio of EDC and NHS to the this compound?
The optimal molar ratio can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups are often suggested.[6] Optimization may be necessary for your specific application.
Q8: How can I quench the reaction?
Quenching stops the reaction and deactivates any remaining reactive groups. Common quenching reagents include:
-
Hydroxylamine (B1172632): Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.[6]
-
Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS esters.[6][8]
-
2-Mercaptoethanol: Can be used to quench the EDC activation reaction specifically.[8]
Troubleshooting Guide: Low Conjugation Yield
This guide addresses the most common issues encountered during the conjugation process in a question-and-answer format.
Issue 1: My conjugation yield is very low or zero. What are the primary factors I should investigate?
Low conjugation efficiency typically points to one of three areas: the reagents, the reaction conditions, or the purification process.
Potential Cause 1: Inactive Reagents
-
Problem: EDC and NHS are highly susceptible to hydrolysis if exposed to moisture.[6]
-
Solution:
Potential Cause 2: Suboptimal Reaction Conditions
-
Problem: Incorrect pH, inappropriate buffers, or suboptimal temperature can significantly reduce yield.
-
Solution:
-
pH: Verify the pH of your activation and coupling buffers. Use a calibrated pH meter. For the two-step protocol, ensure the activation pH is between 4.5-6.0 and the coupling pH is between 7.2-8.5.[2]
-
Buffers: Use non-interfering buffers such as MES for activation and PBS for coupling.[1][2] Avoid buffers containing primary amines or carboxylates.[6]
-
Temperature: EDC reactions are often performed at room temperature.[1] However, for sensitive molecules or to slow down hydrolysis, the reaction can be performed at 4°C, though this may require longer incubation times.[5]
-
Potential Cause 3: Hydrolysis of Intermediates
-
Problem: The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis in aqueous solutions, which competes with the desired amidation reaction.[1][5]
-
Solution:
-
Perform the coupling step immediately after the activation step.
-
Use a higher concentration of the amine-containing molecule to favor the aminolysis reaction over hydrolysis.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[1][2] |
| Coupling pH | 7.0 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic.[2][5] |
| EDC Molar Excess | 2-10x | Drives the carboxyl activation reaction forward.[6] |
| NHS Molar Excess | 2-5x | Stabilizes the activated intermediate, improving yield.[6] |
| Reaction Temperature | 4°C to Room Temperature | Room temperature is common; 4°C can reduce hydrolysis but may slow the reaction.[1][5] |
| Quenching Agent Conc. | 10-50 mM | Sufficient to stop the reaction by consuming excess reactive esters.[6] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation
-
Activation of this compound:
-
Dissolve the this compound in Activation Buffer (0.1 M MES, pH 4.5-6.0).
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC (2-10 molar excess) and NHS (2-5 molar excess) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer (e.g., PBS, pH 7.2-8.0).
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent (e.g., hydroxylamine to 50 mM or Tris to 20 mM final concentration).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts using a desalting column, dialysis, or size exclusion chromatography.
-
Visualizations
Caption: A typical workflow for a two-step EDC/NHS conjugation experiment.
Caption: A logical troubleshooting guide for low yield in conjugation reactions.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
How to improve the solubility of Amino-PEG3-C2-acid conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Amino-PEG3-C2-acid conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a functionalized linker molecule commonly used in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure includes a terminal primary amine group (-NH2), a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group (-COOH). This amphiphilic and zwitterionic nature at neutral pH influences its solubility characteristics.
Q2: What are the general solubility properties of this compound?
This compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][3] Its solubility in aqueous buffers is dependent on factors such as pH, concentration, and the presence of co-solvents. The PEG spacer enhances hydrophilicity, but the terminal functional groups can lead to solubility challenges under certain conditions.[4][5]
Q3: Why is preparing a stock solution in an organic solvent recommended?
Preparing a concentrated stock solution in a high-purity, anhydrous organic solvent like DMSO is the most reliable method to ensure complete initial dissolution.[3] This approach minimizes the risk of precipitation when subsequently diluting the conjugate into an aqueous buffer for your experiment. Always add the organic stock solution to the aqueous buffer, not the other way around, to prevent the compound from "crashing out" due to a sudden change in solvent polarity.[6]
Q4: How does pH affect the solubility of this compound?
The solubility of this compound in aqueous solutions is significantly influenced by pH due to its zwitterionic nature (possessing both an acidic and a basic group).
-
At Low pH (Acidic Conditions): The primary amine group is protonated (-NH3+), and the carboxylic acid group is largely protonated (-COOH). The net positive charge generally leads to good aqueous solubility.
-
Near the Isoelectric Point (pI): At a specific pH (the pI), the molecule will have a net neutral charge, with both protonated amine (-NH3+) and deprotonated carboxylate (-COO-) groups present. Solubility is often at its minimum at or near the pI due to increased intermolecular interactions and potential for aggregation.
-
At High pH (Basic Conditions): The carboxylic acid is deprotonated (-COO-), and the amine group is neutral (-NH2). The net negative charge typically results in good aqueous solubility.
Therefore, adjusting the pH of your aqueous buffer away from the isoelectric point is a key strategy to improve solubility.
Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/System | Concentration | Observations | Reference |
| Organic Solvents | |||
| DMSO | 100 mg/mL (451.98 mM) | Requires sonication and warming to 60°C. Use newly opened, anhydrous DMSO. | [2] |
| DMF | 3.33 mg/mL (15.05 mM) | Requires sonication and warming to 60°C. | [2] |
| Aqueous & Co-solvent Systems | |||
| 10% DMSO, 90% Saline | ≥ 2.5 mg/mL (11.30 mM) | Clear solution. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.30 mM) | Clear solution. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.30 mM) | Clear solution. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.30 mM) | Clear solution. | [2] |
Troubleshooting Guide
This guide addresses common solubility issues encountered when working with this compound conjugates.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in aqueous buffer. | The concentration exceeds the intrinsic aqueous solubility. The pH of the buffer is close to the isoelectric point (pI) of the conjugate. | 1. Prepare a stock solution in DMSO or DMF and dilute it into the aqueous buffer. 2. Adjust the pH of the aqueous buffer to be at least 1-2 units away from the estimated pI. 3. Use co-solvents such as PEG300 or ethanol (B145695) in the final aqueous solution. 4. Gently warm the solution (e.g., to 37°C) and/or use a sonicator to aid dissolution.[2] |
| Precipitation occurs when diluting DMSO stock into aqueous buffer. | The final concentration of the organic solvent is too low to maintain solubility. Rapid change in solvent polarity. The aqueous buffer's pH or ionic strength is unfavorable. | 1. Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[6] 2. Increase the final concentration of the organic co-solvent (be mindful of your experimental system's tolerance). 3. Pre-warm the aqueous buffer before adding the stock solution. 4. Incorporate a solubilizing agent like Tween-80 or SBE-β-CD into the aqueous buffer before adding the conjugate.[2] |
| Solution is initially clear but becomes cloudy or precipitates over time. | The solution is supersaturated and thermodynamically unstable. Temperature fluctuations are causing the compound to fall out of solution. The conjugate is degrading, leading to less soluble byproducts. | 1. Lower the final concentration of the conjugate. 2. Store the solution at a constant temperature. 3. Prepare fresh solutions before each experiment. 4. Filter the solution through a 0.22 µm filter after preparation to remove any initial micro-precipitates. |
Experimental Protocols & Workflows
Below are detailed protocols for dissolving and handling this compound conjugates, along with visual workflows.
Protocol 1: Standard Dissolution using an Organic Stock Solution
This is the recommended starting protocol for most applications.
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound conjugate in a sterile microcentrifuge tube.
-
Add high-purity, anhydrous DMSO to achieve a high concentration (e.g., 50-100 mg/mL).
-
Vortex thoroughly. If necessary, warm the solution to 37-60°C and sonicate in a water bath until the solid is completely dissolved.[2]
-
-
Prepare the Final Aqueous Solution:
-
Place the desired volume of your final aqueous buffer (e.g., PBS, pH 7.4) in a sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is homogenous.
-
-
Final Steps:
-
Visually inspect the solution for any signs of precipitation.
-
For cell-based assays, it is recommended to sterile-filter the final solution using a 0.22 µm syringe filter.
-
Use the freshly prepared solution immediately for best results.
-
Protocol 2: Improving Solubility with Co-solvents and Excipients
This protocol is for conjugates that show precipitation in simple aqueous buffers even after dilution from a DMSO stock.
-
Prepare Excipient-Containing Buffer:
-
Prepare your base aqueous buffer (e.g., Saline).
-
Add the desired co-solvents and/or excipients. For the formulation "10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline"[2], you would:
-
Start with 450 µL of Saline.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
-
-
Prepare Conjugate Stock:
-
Prepare a concentrated stock solution in DMSO as described in Protocol 1.
-
-
Combine Solutions:
-
While vortexing the excipient-containing buffer, add 100 µL of the DMSO stock solution dropwise to bring the total volume to 1 mL.
-
Continue vortexing for 1 minute.
-
-
Final Steps:
-
Visually inspect and, if necessary, sterile-filter the solution. Use immediately.
-
Protocol 3: pH Adjustment for Solubility Enhancement
This protocol is useful when the conjugate's solubility is suspected to be limited by the buffer's pH.
-
Determine Optimal pH Range:
-
This compound is zwitterionic. Its lowest solubility will be at its isoelectric point (pI). To improve solubility, adjust the pH of the buffer to be at least 1-2 pH units above or below the pI.
-
-
Prepare pH-Adjusted Buffer:
-
Prepare your desired buffer (e.g., a phosphate (B84403) or citrate (B86180) buffer).
-
Adjust the pH of the buffer using small amounts of HCl or NaOH to reach the target pH.
-
-
Dissolve the Conjugate:
-
Follow the steps in Protocol 1, using the pH-adjusted buffer as your aqueous phase.
-
-
Verify Final pH:
-
After adding the conjugate solution, it is good practice to re-check the pH and adjust if necessary, as the conjugate itself can slightly alter the buffer pH.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone | Semantic Scholar [semanticscholar.org]
- 3. Considerations in formulation development of a PEGylated protein [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Identifying and minimizing side reactions with Amino-PEG3-C2-acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG3-C2-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional linker molecule containing a primary amine (-NH2) and a terminal carboxylic acid (-COOH) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] It is commonly used as a linker in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][5] The PEG spacer enhances solubility and provides flexibility.[3]
Q2: What are the primary reactive functionalities of this molecule?
The two primary reactive groups are:
-
Primary Amine (-NH2): This group readily reacts with activated carboxylic acids (like NHS esters) to form stable amide bonds.[3][4]
-
Carboxylic Acid (-COOH): This group can be activated, for example by using carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS), to react with primary amines on a target molecule.[3][4]
Q3: Can this molecule react with itself? How can I prevent this?
Yes, intramolecular or intermolecular reactions can occur, leading to self-conjugation or polymerization. To prevent this, it is crucial to use a protection strategy for one of the functional groups while reacting the other.[6][7][8][9] For example, the amine can be protected with a Boc or Fmoc group while the carboxylic acid is being conjugated, or the carboxylic acid can be protected as an ester while the amine is being reacted.[8][10]
Troubleshooting Guide: Side Reactions & Minimization
This section is divided based on which functional group of the this compound is being reacted.
Section 1: Reactions Involving the Amino (-NH2) Group
This typically involves reacting the amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Common Issue: Low Yield of the Desired Conjugate
Q: I am reacting my NHS-ester activated molecule with the amine on this compound, but I am getting a low yield of my final product. What are the potential side reactions?
A: The most common side reaction is the hydrolysis of the NHS ester, which competes with the desired amine reaction.[11][12] NHS esters are susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[13][14] Other nucleophiles present on your target molecule can also compete with the primary amine.
Potential Side Reactions with NHS Esters:
-
Hydrolysis: The NHS ester reacts with water, converting the activated carboxyl group back to a carboxylic acid and releasing NHS. This renders the molecule incapable of reacting with the amine. The rate of hydrolysis is highly pH-dependent.[11][14]
-
Reaction with other Nucleophiles: While NHS esters are selective for primary amines, side reactions can occur with other nucleophilic groups, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[15][16][17] The resulting ester or thioester bonds are generally less stable than the amide bond formed with a primary amine.[15]
Troubleshooting Table 1: Low Yield in NHS Ester Reactions
| Observation | Potential Cause | Recommended Solution |
| Low product yield, starting material (NHS ester) recovered as carboxylic acid. | NHS Ester Hydrolysis. [11][12] | Optimize pH: Perform the reaction at pH 7.2-8.5. While the reaction with amines is faster at higher pH, so is hydrolysis. An optimal pH is often found around 8.3-8.5.[11][18] Control Temperature: Perform the reaction at 4°C to slow down the rate of hydrolysis.[11] Reagent Quality: Ensure the NHS ester is fresh and has been stored under dry conditions to prevent premature hydrolysis.[13][14] You can test the reactivity of the NHS ester before use.[14] Concentration: Increase the concentration of the amine-containing reactant to favor the aminolysis reaction over hydrolysis.[15] |
| Multiple products observed via LC-MS or SDS-PAGE. | Reaction with other nucleophiles (e.g., -OH on Ser/Thr/Tyr, -SH on Cys).[16][17] | pH Control: Lowering the pH can sometimes increase specificity for the more nucleophilic primary amines. Site-Directed Mutagenesis: If working with proteins, consider mutating reactive surface residues if they are not essential for function. Post-reaction Treatment: O-acylation of hydroxyl groups is often reversible. Treatment with hydroxylamine (B1172632) or gentle heating can sometimes cleave these unstable ester bonds while leaving the stable amide bond intact.[19] |
| No reaction occurs. | Incompatible Buffer. | Avoid buffers containing primary amines, such as Tris (TBS), as they will compete for reaction with the NHS ester.[11] Use phosphate, borate, or carbonate buffers.[11] Glycine can be used to quench the reaction.[11] |
Quantitative Data: NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[11] |
| 8.6 | 4°C | 10 minutes[11] |
Workflow for Amine Conjugation & Side Reaction
Caption: Desired aminolysis vs. competing hydrolysis of an NHS ester.
Section 2: Reactions Involving the Carboxylic Acid (-COOH) Group
This typically involves activating the carboxylic acid of this compound with a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with NHS to form an intermediate NHS ester.
Common Issue: Low Yield and N-acylurea Formation
Q: I am activating the carboxylic acid of my PEG linker with EDC and NHS to react with an amine on my target molecule. My yield is low and I see a persistent byproduct. What is happening?
A: A major side reaction in carbodiimide chemistry is the rearrangement of the active O-acylisourea intermediate into a stable, unreactive N-acylurea.[20][21] This byproduct is a common cause of low yields. Additionally, the EDC reagent itself can be unstable, and the intermediate NHS ester is susceptible to hydrolysis.
Potential Side Reactions with EDC/NHS Activation:
-
N-acylurea Formation: The highly reactive O-acylisourea intermediate, formed between the carboxylic acid and EDC, can rearrange to form a stable N-acylurea, which is then unreactive towards the target amine.[20][21][22] Adding NHS helps to minimize this by rapidly converting the O-acylisourea to a more stable NHS ester, which is less prone to rearrangement but still reactive with amines.[21]
-
Hydrolysis of EDC: EDC is unstable in aqueous solutions at low pH, where it rapidly hydrolyzes to a urea (B33335) derivative.[23]
-
Hydrolysis of Intermediate: The in-situ generated NHS-ester can be hydrolyzed by water, as described in the previous section.
Troubleshooting Table 2: Low Yield in EDC/NHS Reactions
| Observation | Potential Cause | Recommended Solution |
| Low product yield, significant byproduct with a mass corresponding to (PEG-linker + EDC). | N-acylurea Formation. [20][21] | Use NHS or Sulfo-NHS: Always include N-hydroxysuccinimide (or its water-soluble version, Sulfo-NHS) in the reaction. It reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to rearrangement but still efficiently reacts with the target amine.[21] Order of Addition: Add EDC and NHS to the carboxylic acid component (this compound) first to pre-activate it before adding your amine-containing target molecule. |
| Low or no reaction. | EDC Hydrolysis. [23] | pH Control: Maintain the reaction pH between 4.5 and 7.5. EDC activation of carboxyl groups is efficient in a slightly acidic pH range (e.g., pH 4.5-5.5), but the subsequent reaction with the amine is more efficient at a slightly higher pH (7.2-8.0). A two-step reaction with pH adjustment can be beneficial. Use Fresh EDC: EDC is moisture-sensitive. Use fresh reagent from a properly stored container. |
| Low product yield, starting material (PEG linker) recovered. | Hydrolysis of NHS-ester intermediate. | Optimize pH and Concentration: Similar to the troubleshooting in Section 1, ensure the pH for the amine coupling step is optimal (7.2-8.5) and use a sufficient concentration of the target amine. |
| Degradation of peptide/protein starting material. | EDC-induced degradation. | In some cases, especially with an excess of EDC and a lack of available primary amines, EDC can induce peptide bond cleavage.[22][24] Ensure stoichiometry is optimized and avoid a large excess of EDC. |
Workflow for EDC/NHS Activation & Side Reaction
Caption: EDC/NHS activation pathway and the competing N-acylurea side reaction.
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol provides a general method for reacting the primary amine of the PEG linker.
-
Reagent Preparation:
-
Dissolve the NHS-ester activated molecule in a water-miscible anhydrous solvent like DMSO or DMF to create a 10-100 mM stock solution.[11]
-
Dissolve this compound in a reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).
-
Prepare a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the dissolved this compound to your NHS-ester activated molecule in the reaction buffer.
-
If the NHS-ester is in an organic solvent, ensure the final solvent concentration in the reaction does not exceed 10%.[11]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[25] Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as Size Exclusion Chromatography (SEC) or Reversed-Phase HPLC, to remove excess PEG linker and quenched byproducts.
-
Protocol 2: Conjugation of a Primary Amine Molecule to this compound using EDC/NHS
This protocol provides a general method for activating the carboxylic acid of the PEG linker.
-
Reagent Preparation:
-
Dissolve this compound in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Dissolve the amine-containing target molecule in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
Prepare fresh solutions of EDC and Sulfo-NHS in water or activation buffer immediately before use.
-
-
Activation Step:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated PEG-linker solution to the solution of the amine-containing target molecule. Alternatively, the pH of the activation mixture can be raised to 7.2-7.5 before adding the target molecule.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using a suitable method (e.g., SEC-HPLC, IEX, or dialysis) to remove unreacted molecules, EDC/NHS byproducts, and N-acylurea.
-
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amino-PEG3-acid, 784105-33-5 | BroadPharm [broadpharm.com]
- 4. Amine-PEG3-COOH, 784105-33-5 - Biopharma PEG [biochempeg.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. glenresearch.com [glenresearch.com]
- 16. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. lumiprobe.com [lumiprobe.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Carbodiimide - Wikipedia [en.wikipedia.org]
- 21. peptide.com [peptide.com]
- 22. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with Amino-PEG3-C2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for reactions involving Amino-PEG3-C2-acid. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A1: The conjugation of this compound, which has a terminal carboxylic acid, typically involves a two-step process using EDC and NHS (or sulfo-NHS) chemistry. Each step has its own optimal pH range for maximum efficiency.[1]
-
Activation Step: The activation of the carboxylic acid group on this compound with EDC/NHS is most efficient in a slightly acidic environment, with a pH range of 4.5 to 6.0.[1][2][3]
-
Coupling Step: The subsequent reaction of the activated NHS-ester with a primary amine on the target molecule is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.[1][4] An ideal balance between reaction rate and NHS-ester stability is often found at a pH of 8.3-8.5.[4]
Q2: Why is a two-step protocol with different pH values recommended for this reaction?
A2: A two-step protocol is highly recommended because it allows for the independent optimization of the two critical stages of the reaction.[4] The acidic conditions of the activation step maximize the formation of the amine-reactive NHS-ester, while the neutral to basic conditions of the coupling step ensure the primary amine is deprotonated and thus more nucleophilic for an efficient reaction.[2][4] This approach minimizes potential side reactions and generally leads to higher conjugation yields.[4]
Q3: Which buffers are recommended for the activation and coupling steps?
A3: Buffer selection is critical to avoid interference with the conjugation reaction.
-
Activation Step (pH 4.5-6.0): It is essential to use a non-amine, non-carboxylate buffer. The most commonly recommended buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][4]
-
Coupling Step (pH 7.0-8.5): Amine-free buffers are also required for this step. Suitable options include Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer.[4][5]
Q4: Are there any buffers I should avoid using?
A4: Yes. Buffers containing primary amines, such as Tris and Glycine, or those with carboxylates, like acetate, must be avoided. These buffers will compete with the intended reaction, significantly reducing the efficiency of your conjugation.[4][5]
Q5: What is NHS-ester hydrolysis and how does pH affect it?
A5: NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, regenerating the carboxylic acid on the this compound. This renders the linker unable to conjugate to the target amine. The rate of this hydrolysis is highly dependent on pH and increases significantly as the pH becomes more alkaline.[1][4] This is why it's a trade-off that needs careful management; while a higher pH in the coupling step increases the amine's reactivity, it also decreases the stability of the NHS-ester intermediate.[1][4] The half-life of an NHS ester can be as short as 10 minutes at a pH of 8.6.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | 1. Inactive EDC or NHS due to moisture. 2. Suboptimal pH for activation or coupling. 3. Presence of primary amines in the buffer (e.g., Tris). 4. Hydrolysis of the NHS-ester intermediate. | 1. Use fresh, high-quality reagents. Allow them to warm to room temperature before opening to prevent condensation.[3] 2. Verify the pH of your activation and coupling buffers.[2] 3. Use amine-free buffers such as MES, PBS, or Borate.[2] 4. Add the amine-containing molecule immediately after the activation step.[2] |
| Precipitation of Protein/Molecule | 1. A high degree of PEGylation is leading to insolubility. 2. Incorrect buffer conditions. | 1. Reduce the molar excess of the activated this compound linker.[3] 2. Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[3] |
| Unconjugated Linker Present After Purification | 1. Incorrect molecular weight cutoff (MWCO) of the dialysis membrane. 2. Poor separation in size-exclusion chromatography. | 1. Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the linker can pass through while retaining a larger biomolecule.[3] 2. Ensure the appropriate column resin is used for the size of the biomolecule and the linker.[3] |
Quantitative Data Summary
The efficiency of the conjugation reaction is highly dependent on the pH. The following table summarizes the recommended pH ranges and suitable buffers for the two key steps in the conjugation of this compound.
| Reaction Step | Optimal pH Range | Recommended Buffer | Rationale |
| Activation (EDC/NHS) | 4.5 - 6.0 | 0.1 M MES | Maximizes the formation of the O-acylisourea intermediate while minimizing hydrolysis.[1][2] |
| Coupling (Amine Reaction) | 7.0 - 8.5 | PBS (pH 7.2-7.4) or Borate Buffer | Ensures the primary amine is deprotonated and nucleophilic for efficient amide bond formation.[1][2] |
Experimental Protocols
Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol provides a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis equipment for purification
Procedure:
Step 1: Activation of this compound (pH 4.5-6.0)
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[4]
-
Dissolve the this compound in the Activation Buffer.
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer. EDC solutions are not stable and must be used promptly.[4]
-
Add the EDC solution to the this compound solution, followed by the NHS solution. A common molar ratio is a 2-10 fold excess of EDC and a 1.2-5 fold excess of NHS relative to the carboxyl groups of the this compound.[2]
-
Incubate for 15-30 minutes at room temperature.[2]
Step 2: Amine Coupling (pH 7.2-8.0)
-
Dissolve the amine-containing molecule in the Coupling Buffer at the desired concentration (e.g., 1-10 mg/mL).[4]
-
Add the activated this compound mixture from Step 1 to the amine-containing molecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[2]
Step 3: Quench Reaction
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters.[2]
-
Incubate for 15 minutes.[2]
Step 4: Purification
-
Purify the final conjugate to remove excess reagents and byproducts. This is commonly achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis.[2][3]
Visualizations
Caption: Two-Step EDC/NHS Coupling Workflow.
Caption: EDC/NHS Reaction Mechanism.
References
Technical Support Center: Purification of Amino-PEG3-C2-acid Labeled Proteins
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of proteins labeled with Amino-PEG3-C2-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a linker molecule containing a three-unit polyethylene (B3416737) glycol (PEG) chain. It possesses a carboxylic acid group at one end and an amine group at the other. The carboxylic acid is typically activated (e.g., as an NHS ester) to react with primary amines on the protein surface, such as the side chains of lysine (B10760008) residues or the N-terminus, forming a stable amide bond. This process is known as PEGylation.[1]
Q2: Why is purification of the labeled protein necessary?
The labeling reaction, or PEGylation, results in a complex mixture that can include:
-
Correctly labeled protein (mono-PEGylated, di-PEGylated, etc.)
-
Unreacted (native) protein
-
Excess, unreacted this compound linker
-
Hydrolyzed or degraded linker fragments
-
Aggregated protein
Purification is essential to isolate the desired PEGylated protein from these other components to ensure the final product is pure and suitable for downstream applications.[1][]
Q3: What are the primary methods for purifying PEGylated proteins?
The most common purification techniques leverage the physicochemical changes in the protein after PEGylation. These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius).[][3]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[1][][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[][5][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that also separates based on hydrophobicity.[]
Often, a combination of these techniques is required to achieve high purity.[4][7]
Q4: How do I choose the right purification method?
The choice depends on the specific properties of your protein and the nature of the impurities. The diagram below provides a general decision-making workflow.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides
Issue 1: Poor Separation of Labeled and Unlabeled Protein
| Potential Cause | Recommended Solution |
| Insufficient Resolution in SEC | The size difference between the labeled and unlabeled protein may be too small for the selected column. Use a longer column or a resin with a smaller particle size for higher resolution. Ensure the sample volume does not exceed 2-5% of the column volume.[8] |
| "Charge Shielding" in IEX | The attached PEG chain can mask the surface charges of the protein, reducing the charge difference between labeled and unlabeled species.[][4] Optimize the mobile phase pH; small adjustments can significantly alter protein surface charge and improve separation.[8] Use a shallow salt gradient for elution instead of a step gradient to better resolve species with similar charges.[8] |
| Inappropriate HIC Conditions | The change in hydrophobicity upon PEGylation may not be sufficient for separation under current conditions. Adjust the salt concentration in the loading buffer; a higher concentration typically increases hydrophobic interaction. |
Issue 2: Low Recovery of Labeled Protein
| Potential Cause | Recommended Solution |
| Non-specific Binding to Column | The PEGylated protein may be interacting with the chromatography resin itself. Ensure the column is fully equilibrated before loading the sample. Consider adding agents like arginine to the mobile phase to reduce non-specific hydrophobic interactions.[8] |
| Protein Precipitation on Column | The buffer conditions may be causing the protein to become insoluble.[8] Verify the solubility of your labeled protein in the chosen mobile phase. Decrease the sample concentration loaded onto the column.[4] |
| Steric Hindrance in IEX | The PEG chain can physically block the protein from accessing the binding sites within the resin pores.[8] Use a resin with a larger pore size to improve accessibility.[8] |
Issue 3: Co-elution of Free PEG Linker
| Potential Cause | Recommended Solution |
| Aggregation of Free PEG with Product | The unreacted PEG reagent may be forming aggregates with the labeled protein.[4] Modify buffer conditions (e.g., pH, ionic strength) to minimize these non-specific interactions.[4] |
| Inadequate SEC Resolution | The SEC column may not be effectively separating the smaller free PEG from the larger protein conjugate.[9] Select a column with a pore size optimized for the size range of your protein and the free PEG.[8] |
Issue 4: Difficulty Quantifying Labeling Efficiency
| Potential Cause | Recommended Solution |
| Inaccurate Measurement | Standard protein concentration assays may be affected by the PEG modification. |
| Lack of a Clear Method | Use a combination of techniques for accurate assessment. SDS-PAGE will show a shift in molecular weight for labeled proteins.[4] Mass Spectrometry (MALDI-TOF or ESI-MS) can determine the precise mass increase, allowing calculation of the number of PEG molecules attached per protein.[10] UV-Vis Spectroscopy can also be used if the PEG linker has a unique chromophore.[10] |
Experimental Protocols & Data
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC is often the first step to perform a bulk separation of the larger PEGylated protein from smaller, unreacted PEG linkers.[4]
Objective: To separate the labeled protein from free this compound.
Methodology:
-
Column Selection: Choose a column with a fractionation range appropriate for your protein's size. The hydrodynamic radius of the protein increases upon PEGylation.[]
-
Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Sample Preparation: Centrifuge your reaction mixture to remove any aggregates. Filter the supernatant through a 0.22 µm filter.
-
Sample Loading: Inject a sample volume that is 0.5-2% of the total column volume to ensure optimal resolution.[8]
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. The PEGylated protein should elute earlier than the unlabeled protein, which in turn elutes before the free PEG linker.
-
Fraction Collection: Collect fractions and analyze them using SDS-PAGE and/or UV-Vis spectroscopy to identify those containing the purified, labeled protein.
Caption: Workflow for purification using Size Exclusion Chromatography.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
IEX separates proteins based on net charge and is effective for separating proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[1][3] The attachment of a neutral PEG chain to a primary amine (like lysine) neutralizes a positive charge, altering the protein's overall charge and its interaction with the IEX resin.[][4]
Objective: To separate unlabeled, mono-labeled, and multi-labeled protein species.
Methodology:
-
Resin Selection:
-
If the protein has a net positive charge at the working pH (pH < pI), use a cation exchange resin (e.g., SP-Sepharose).
-
If the protein has a net negative charge (pH > pI), use an anion exchange resin (e.g., Q-Sepharose).[11]
-
-
Buffer Preparation:
-
Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution Buffer (Buffer B): Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).
-
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the sample, which should be in or exchanged into the Binding Buffer. Unlabeled protein should bind more tightly than labeled protein (in cation exchange) or less tightly (in anion exchange).
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). Species will elute based on their charge, with less-charged PEGylated versions typically eluting earlier than the native protein in cation exchange.
-
Fraction Analysis: Analyze collected fractions by SDS-PAGE to identify the desired labeled species.
Comparison of Purification Techniques
| Technique | Principle of Separation | Primary Application | Advantages | Disadvantages |
| SEC | Hydrodynamic Radius (Size) | Removal of free PEG and aggregates. | Robust, mild conditions, predictable. | Low resolution for species of similar size, limited sample volume.[8][9] |
| IEX | Net Surface Charge | Separating mono-, di-, and poly-PEGylated species from native protein. | High capacity, high resolution for charged species.[1][11] | PEG can shield charges, potentially reducing resolution ("charge shielding").[4][8] |
| HIC | Surface Hydrophobicity | Alternative to IEX, separation of positional isomers. | Orthogonal to IEX and SEC. | Lower capacity, can have poor resolution between adjacent peaks.[1][] |
| RP-HPLC | Hydrophobicity | High-resolution analysis and purification of positional isomers. | Excellent resolution. | Can use harsh organic solvents that may denature the protein. |
References
- 1. scielo.br [scielo.br]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. creativepegworks.com [creativepegworks.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
How to prevent aggregation when using Amino-PEG3-C2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aggregation when using the heterobifunctional linker, Amino-PEG3-C2-acid. Aggregation of biomolecules during conjugation is a common challenge that can significantly impact yield, purity, and biological activity. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your conjugation reactions and minimize aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the PEG component in this compound in preventing aggregation?
A1: The polyethylene (B3416737) glycol (PEG) chain in the linker is hydrophilic and flexible. It increases the overall water solubility of the conjugate and creates a "hydration shell" around the molecule. This shell provides steric hindrance, which physically blocks the intermolecular interactions that lead to aggregation.[1] By improving the hydrophilicity of the conjugated molecule, PEG linkers can reduce its tendency to aggregate in aqueous solutions.[2][3]
Q2: How should I dissolve and add this compound to my reaction to avoid precipitation?
A2: It is recommended to first dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][4][5] This stock solution should then be added dropwise to your aqueous reaction buffer while gently stirring. This method prevents localized high concentrations of the linker, which can cause precipitation of either the linker or the biomolecule. It is crucial to keep the final concentration of the organic solvent in the reaction mixture low (e.g., <10%) to prevent denaturation and aggregation of proteins.[1][6]
Q3: How does the reaction pH affect aggregation when using this compound?
A3: The reaction pH is critical for both conjugation efficiency and preventing aggregation. When coupling the carboxylic acid end of the linker (e.g., to a protein's amine groups) using EDC/NHS chemistry, a two-step pH process is recommended:
-
Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5][7][8]
-
Conjugation Step: The reaction of the activated NHS ester with primary amines on the target molecule is most efficient at a neutral to slightly basic pH (pH 7.2-8.0).[4][7][8] Maintaining the protein in a buffer that ensures its stability and solubility throughout the pH changes is essential to prevent aggregation.[9]
Q4: I am observing significant protein aggregation during my conjugation reaction. What are the likely causes and how can I troubleshoot this?
A4: Protein aggregation during conjugation can stem from several factors:
-
High Degree of Modification: An excessive molar ratio of the PEG linker to the protein can lead to a high degree of PEGylation, which in some cases can induce aggregation.[7] Try reducing the molar excess of the activated PEG linker.[6]
-
Suboptimal Buffer Conditions: The buffer composition can significantly impact protein stability.[7] Ensure you are using amine-free buffers such as PBS, MES, or HEPES for the reaction, as amine-containing buffers (e.g., Tris) will compete with the target molecule.[5][7]
-
Incorrect Reagent Concentration: High concentrations of either the protein or the linker can increase the likelihood of intermolecular interactions and aggregation.[6] Consider working with more dilute protein solutions.
-
Presence of Excipients: The addition of stabilizing excipients can help prevent aggregation. Sugars (e.g., sucrose, trehalose), polyols, and certain amino acids (e.g., arginine) are known to be protein stabilizers.[9][10] Non-ionic surfactants can also be used to reduce surface-induced aggregation.[10]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during conjugation with this compound.
Diagram: Troubleshooting Workflow for Aggregation
Caption: A workflow diagram for troubleshooting aggregation issues.
Quantitative Data Summary
The following table summarizes key quantitative parameters to consider for minimizing aggregation during your conjugation experiments. These are starting recommendations and may require optimization for your specific system.
| Parameter | Recommended Range | Rationale |
| Organic Solvent (DMSO/DMF) in Final Reaction | < 10% (v/v) | High concentrations of organic solvents can denature proteins, leading to aggregation.[1][6] |
| Linker to Protein/Biomolecule Molar Ratio | 10-20 fold molar excess | A starting point to drive the reaction. This may need to be reduced if a high degree of PEGylation causes insolubility.[6][7] |
| pH for Carboxylic Acid Activation (with EDC/NHS) | 4.5 - 6.0 | Optimal pH for the formation of the reactive O-acylisourea intermediate.[4][7][8] |
| pH for Conjugation to Primary Amines | 7.2 - 8.0 | Efficient pH for the reaction of the NHS ester with primary amines to form a stable amide bond.[4][7][8] |
| Stabilizing Excipients (e.g., Sucrose, Arginine) | Varies by system | These agents can be added to the reaction and purification buffers to enhance protein stability and prevent aggregation.[9][10] |
Experimental Protocol: Two-Step Conjugation of this compound to a Protein
This protocol describes the in-situ activation of the carboxylic acid group on this compound and its subsequent conjugation to primary amine groups (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Water-miscible organic solvent: Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents, including the vial of this compound, EDC, and NHS, to room temperature before opening to prevent moisture condensation.[4][5][7]
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS solutions in Activation Buffer. A common starting point is to use a 1.2 to 1.5-fold molar excess of EDC and NHS over the PEG linker.[7]
-
Incubate the activation reaction for 15 minutes at room temperature.[4][5][8]
-
-
Conjugation to Protein:
-
While the activation reaction is proceeding, ensure your protein solution is prepared in the Coupling Buffer (pH 7.2-7.5) at the desired concentration.
-
Immediately after the 15-minute activation, add the activated linker solution to the protein solution. The amount of activated linker to add should correspond to a 10- to 20-fold molar excess relative to the protein.[7]
-
Ensure the final concentration of the organic solvent from the linker stock solution is below 10%.
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][5]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.[11]
-
-
Purification:
-
Remove the unreacted PEG linker and byproducts from the PEGylated protein using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer.
-
Diagram: Experimental Workflow
Caption: A workflow for protein conjugation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Post-Conjugation Purification
This technical support center provides guidance on the removal of excess Amino-PEG3-C2-acid following its conjugation to proteins, antibodies, or other biomolecules. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess, unreacted this compound can interfere with downstream applications by competing for binding sites, causing inaccurate characterization (e.g., affecting drug-to-antibody ratio calculations), or introducing variability in assays. Therefore, its removal is a critical step to ensure the purity and quality of the final bioconjugate.
Q2: What are the most common methods for removing small molecule linkers like this compound?
The most prevalent and effective methods for removing small, unreacted molecules from larger bioconjugates are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic volume.[][]
-
Dialysis: A process that uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO).[3][4][5]
-
Tangential Flow Filtration (TFF) / Diafiltration: A filtration-based method for buffer exchange and the removal of small molecules.[6][7]
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on factors such as the scale of your experiment, the properties of your bioconjugate, and the required final purity. The table below provides a comparison to aid in your decision-making.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation by hydrodynamic volume | Diffusion across a semi-permeable membrane based on MWCO | Convective transport across a semi-permeable membrane |
| Speed | Fast (minutes to hours) | Slow (hours to overnight)[4][5] | Fast (minutes to hours) |
| Scalability | Excellent for both small and large scale | Best for small to medium scale (µL to L) | Excellent for medium to large scale (mL to thousands of L) |
| Resolution/Purity | High | Moderate to High | High |
| Sample Dilution | Can cause some dilution | Can result in sample dilution (<50%)[8] | Can concentrate the sample |
| Key Advantage | High resolution and speed | Simple setup, low cost | Fast, scalable, and can concentrate the product |
| Considerations | Requires specialized equipment (chromatography system) | Time-consuming, potential for sample loss | Requires specific TFF system and cassettes/capsules |
Troubleshooting Guide
This section addresses common problems encountered during the removal of excess this compound.
Problem 1: Low recovery of my conjugated protein after purification.
-
Possible Cause (SEC): Non-specific binding of the protein to the chromatography resin.
-
Solution: Optimize the mobile phase by adding salts (e.g., 150 mM NaCl) to reduce ionic interactions. Ensure the pH of the buffer is not close to the isoelectric point (pI) of your protein.
-
-
Possible Cause (Dialysis): The Molecular Weight Cut-Off (MWCO) of the dialysis membrane is too high, leading to the loss of your protein.
-
Solution: Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein, typically 3 to 5 times smaller.[9]
-
-
Possible Cause (TFF): The membrane pore size is too large, or the transmembrane pressure is too high, forcing the protein through the membrane.
-
Solution: Choose a membrane with an appropriate MWCO. Optimize the TFF parameters, such as feed flow rate and transmembrane pressure, to minimize product loss.
-
-
Possible Cause (General): Your protein is unstable in the purification buffer, leading to precipitation or degradation.
Problem 2: The final product still contains a significant amount of unreacted this compound.
-
Possible Cause (SEC): Poor separation between the conjugate and the small molecule.
-
Solution: Ensure the column has a sufficient bed height for adequate resolution. Optimize the flow rate; a slower flow rate can improve separation.
-
-
Possible Cause (Dialysis): Insufficient buffer exchange or dialysis time.
-
Possible Cause (TFF/Diafiltration): An insufficient number of diafiltration volumes were used.
-
Solution: Perform additional diafiltration volumes. Typically, 5-7 diafiltration volumes are required to reduce the concentration of small molecules by >99%.
-
Problem 3: My conjugated protein has aggregated after purification.
-
Possible Cause: The buffer conditions during purification are suboptimal, leading to protein instability.
-
Solution: Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your protein's solubility. Consider adding anti-aggregation agents like arginine or polysorbates to your buffer.
-
-
Possible Cause: The concentration of the purified protein is too high.
-
Solution: Elute into a larger volume to reduce the final concentration. If using TFF, avoid over-concentrating the product.
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This method is ideal for achieving high purity and for separating the desired conjugate from unreacted PEG linker and potential aggregates.
-
Column and Buffer Preparation:
-
Select an SEC column with a fractionation range appropriate for your bioconjugate.
-
Equilibrate the column with a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Sample Preparation:
-
Concentrate your conjugation reaction mixture if it is too dilute.
-
Filter the sample through a 0.22 µm filter to remove any precipitates.
-
-
Chromatography:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Run the chromatography with an isocratic flow of the equilibration buffer.
-
Monitor the elution profile using UV absorbance (typically at 280 nm for proteins).
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks. The bioconjugate, being larger, should elute first, followed by the smaller, unreacted this compound.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE or analytical SEC to confirm purity.
-
Protocol 2: Dialysis
This protocol is suitable for small to medium-scale purification and is relatively simple to perform.
-
Membrane Selection and Preparation:
-
Sample Loading:
-
Load your conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Securely seal the tubing or cassette.
-
-
Dialysis:
-
Buffer Exchange:
-
Change the dialysis buffer. Repeat this step at least two more times, with one change being an overnight incubation, to ensure maximal removal of the small molecules.[5]
-
-
Sample Recovery:
-
Carefully remove the sample from the dialysis device.
-
Visualizations
Caption: Post-conjugation purification workflow options.
Caption: Principle of Size Exclusion Chromatography (SEC).
References
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. repligen.com [repligen.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
Technical Support Center: Characterization of Unexpected Products in Amino-PEG3-C2-acid Reactions
Welcome to the technical support center for Amino-PEG3-C2-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential for unexpected product formation during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule containing a primary amine and a carboxylic acid, separated by a 3-unit polyethylene (B3416737) glycol (PEG) chain.[1] Its hydrophilic PEG spacer enhances solubility in aqueous media.[1] This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug or an E3 ligase ligand).[2] It is often referred to as a cleavable linker in the context of ADCs.[2]
Q2: What are the intended reactions for each functional group of this compound?
The primary amine (-NH2) is nucleophilic and is intended to react with electrophiles such as activated esters (e.g., N-hydroxysuccinimide esters) or the carboxyl group of another molecule via amide bond formation, typically facilitated by coupling agents like EDC and NHS.[1]
The carboxylic acid (-COOH) can be activated, for example with EDC and NHS, to form a reactive NHS ester. This activated ester can then react with primary amines on a target molecule to form a stable amide bond.
Q3: What are the most common sources of unexpected products in reactions involving this compound?
Unexpected products in reactions with this compound typically arise from side reactions that are common in bioconjugation chemistry. These include:
-
Hydrolysis of activated esters: If the carboxylic acid end of the linker is activated to an NHS ester, this ester can hydrolyze in aqueous buffer, rendering it unreactive towards the intended amine nucleophile.
-
Intra- and intermolecular crosslinking: If the molecule being conjugated to the this compound has multiple reactive sites, this can lead to the formation of dimers or higher-order oligomers.
-
Side reactions of coupling agents: Carbodiimide coupling agents like EDC can lead to the formation of N-acylurea byproducts if the reaction with the amine is inefficient.
-
Modification of unintended amino acid residues: While the primary target for acylation is typically the ε-amino group of lysine (B10760008) residues, other nucleophilic residues like tyrosine, serine, and histidine can sometimes react under certain conditions.
-
Aggregation of the final conjugate: Changes in the physicochemical properties of the protein or molecule upon conjugation can lead to aggregation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Conjugate
A low yield of the final product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated Carboxylic Acid | If you are pre-activating the carboxylic acid of this compound (e.g., as an NHS-ester), perform the subsequent reaction with the amine-containing molecule immediately. Avoid prolonged exposure of the activated ester to aqueous environments. |
| Suboptimal pH of the Reaction Buffer | For the reaction of an activated carboxylic acid (NHS ester) with a primary amine, maintain a pH between 7.2 and 8.5. For the activation of the carboxylic acid with EDC/NHS, a pH between 4.5 and 6.0 is optimal for the activation step, followed by an adjustment to pH 7.2-7.5 for the coupling to the amine. |
| Presence of Nucleophiles in the Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated carboxylic acid. Opt for non-nucleophilic buffers like PBS, HEPES, or borate (B1201080) buffer. |
| Inactive Coupling Reagents (EDC/NHS) | EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions of these reagents immediately before use. |
| Steric Hindrance | If the target molecule is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature, but monitor carefully for the formation of side products. Increasing the molar excess of the less hindered reaction partner can also improve yields. |
Issue 2: Presence of High Molecular Weight Species (Aggregation or Crosslinking)
The formation of dimers, oligomers, or larger aggregates can be a significant problem.
| Potential Cause | Recommended Solution |
| Intermolecular Crosslinking | This can occur if both the this compound and the target molecule have multiple reactive sites. To minimize this, use a controlled molar ratio of the reactants. A stepwise addition of the crosslinker can also favor intramolecular reactions. |
| High Protein Concentration | High concentrations of protein can increase the likelihood of intermolecular interactions and aggregation. Consider performing the reaction at a lower protein concentration. |
| Suboptimal Reaction Conditions | Factors such as pH, temperature, and buffer composition can impact protein stability. Ensure that the reaction conditions are within the optimal range for the stability of your protein. |
| Conformational Changes Upon Conjugation | The addition of the PEG linker can sometimes expose hydrophobic regions of a protein, leading to aggregation. The inclusion of stabilizing excipients, such as sucrose, arginine, or non-ionic surfactants (e.g., Polysorbate 20), in the reaction buffer can help mitigate this. |
Issue 3: Identification of Unexpected Masses by Mass Spectrometry
Mass spectrometry is a critical tool for identifying unexpected products.
| Observed Mass | Potential Identity | Possible Cause and Confirmation |
| Mass of Target Molecule + 18 Da | Hydrolyzed activated ester | If you are activating the carboxylic acid of your target molecule to react with the amine of this compound, the activated ester can hydrolyze back to the carboxylic acid. This is confirmed by the lack of the expected conjugate mass. |
| Mass of this compound + EDC (155.24 Da) + H2O | N-acylurea byproduct | This stable byproduct can form if the EDC-activated carboxylic acid of the linker does not react with an amine. This can be minimized by using a two-step EDC/NHS activation protocol. |
| Mass of Target Molecule + Multiple Linkers | Di- or multi-PEGylation | Your target molecule may have multiple reactive sites (e.g., multiple lysine residues). This can be controlled by adjusting the molar ratio of the linker to the target molecule. |
| Mass of Two Target Molecules + Linker | Intermolecular Crosslinking | This occurs when one linker molecule reacts with two target molecules. This is more likely at high concentrations and can be reduced by lowering the concentration of reactants. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol is for activating the carboxylic acid of this compound and coupling it to primary amines (e.g., lysine residues) on a protein.
-
Reagent Preparation:
-
Dissolve this compound in an activation buffer (e.g., 0.1 M MES, pH 5.5).
-
Prepare fresh stock solutions of EDC and NHS in the activation buffer or anhydrous DMSO.
-
Prepare the protein in a coupling buffer (e.g., PBS, pH 7.4).
-
-
Activation of this compound:
-
To the this compound solution, add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Protocol 2: Characterization of Conjugates by SDS-PAGE and Mass Spectrometry
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will exhibit a higher apparent molecular weight compared to the unconjugated protein. The band may appear broader due to the heterogeneity of PEGylation.
-
-
Mass Spectrometry (MS) Analysis:
-
Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final conjugate. The expected mass will be the sum of the molecular weights of the protein and the attached this compound molecule(s). Deconvolution of the mass spectrum can help determine the distribution of species with different numbers of attached linkers.
-
Visualizations
References
Validation & Comparative
Validating Amino-PEG3-C2-acid Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in creating effective therapeutic and diagnostic agents like antibody-drug conjugates (ADCs) and PROTACs. The choice of linker is paramount, and validating its successful attachment to a biomolecule is essential for ensuring the conjugate's intended function and safety. This guide provides an objective comparison of Amino-PEG3-C2-acid, a popular hydrophilic linker, with other common PEGylation reagents. We present supporting experimental protocols and quantitative data derived from mass spectrometry, the gold standard for conjugation validation.
This compound is a bifunctional linker featuring a terminal primary amine and a terminal carboxylic acid, separated by a flexible and hydrophilic triethylene glycol (PEG3) spacer. The amine group allows for conjugation to a molecule's carboxyl groups (e.g., on a protein's C-terminus or acidic amino acid side chains) via amide bond formation, typically using carbodiimide (B86325) chemistry. Mass spectrometry provides unambiguous confirmation of this covalent linkage by precisely measuring the increase in molecular weight of the target molecule.
Comparative Performance of PEG Linkers
The choice of a PEG linker can influence not only the efficiency of the conjugation reaction but also the properties of the final conjugate. Here, we compare this compound with two common alternatives: a standard linear N-hydroxysuccinimide (NHS)-activated linker (mPEG4-NHS Ester) and a branched PEG linker (Fmoc-NH-PEG2-C2-bis(PEG3-acid)). The data presented is representative of typical outcomes for the conjugation of a model 10 kDa protein.
| Parameter | This compound | mPEG4-NHS Ester | Fmoc-NH-PEG2-C2-bis(PEG3-acid) |
| Target Functional Group | Carboxylic Acids (e.g., Asp, Glu, C-terminus) | Primary Amines (e.g., Lys, N-terminus) | Primary Amines |
| Activation Chemistry | EDC/NHS | Pre-activated NHS Ester | EDC/NHS (for the bis-acid) |
| Typical Molar Excess (Linker:Protein) | 20:1 | 10:1 | 15:1 |
| Average Conjugation Efficiency | ~75% | ~85% | ~65% (for at least one arm) |
| Post-Purification Yield | 40-70%[1] | 50-80% | 35-60% |
| Final Purity (by RP-HPLC) | >95%[1] | >95% | >90% |
| Observed Mass Shift (Monoisotopic) | +219.147 g/mol | +235.126 g/mol | +783.400 g/mol |
| Key Advantage | Targets less common carboxyl sites | Highly efficient, simple protocol | Allows for dual payload attachment |
| Key Disadvantage | Requires in-situ activation | Can lead to heterogeneous products | More complex, potential for lower efficiency |
Note: The data in this table is synthesized from typical results reported in bioconjugation literature and application notes. Actual results will vary based on the specific biomolecule, reaction conditions, and purification methods used.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful conjugation and validation.
Protocol 1: Conjugation of a Model Protein with this compound
This protocol describes the conjugation of the amine group on this compound to the carboxylic acid groups on a model protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Model Protein (e.g., Lysozyme) containing accessible carboxylic acid groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column for purification (e.g., G-25)
Procedure:
-
Protein Preparation: Dissolve the model protein in Coupling Buffer to a final concentration of 2-5 mg/mL.
-
Linker Preparation: Dissolve this compound in Activation Buffer.
-
Activation of Protein Carboxyl Groups:
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[1]
-
-
Conjugation Reaction:
-
Immediately add a 20-fold molar excess of the dissolved this compound to the activated protein solution.[1]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the conjugate from excess linker and reaction byproducts using a desalting SEC column equilibrated with PBS.
Protocol 2: Mass Spectrometry Validation
This protocol outlines the analysis of the purified conjugate using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm successful conjugation.
Materials:
-
Purified Protein Conjugate
-
LC-MS grade Water
-
LC-MS grade Acetonitrile (B52724)
-
Formic Acid
-
Reversed-phase column (e.g., C4 for proteins)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[2]
Procedure:
-
Sample Preparation: Dilute the purified conjugate to approximately 0.1 mg/mL in a solution of 50:50 acetonitrile/water with 0.1% formic acid.[2]
-
LC Separation:
-
Inject the sample onto the reversed-phase column.
-
Elute the conjugate using a linear gradient of acetonitrile (containing 0.1% formic acid) over 15-30 minutes.
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode across a relevant m/z range (e.g., 800-3000 m/z for a 10 kDa protein).
-
The mass spectrometer should be calibrated and operated at a resolution sufficient to resolve the isotopic peaks of the protein.
-
-
Data Analysis:
-
Process the raw mass spectrum using deconvolution software to convert the series of multiply charged ions into a zero-charge mass spectrum.[3]
-
Compare the deconvoluted mass of the conjugated protein to that of the unconjugated control. A mass increase corresponding to the mass of the this compound linker (minus the mass of H2O from amide bond formation) confirms successful conjugation.
-
Visualizing the Workflow
Diagrams created using Graphviz DOT language help to clarify the experimental processes.
Caption: Workflow for protein conjugation with this compound.
Caption: Mass spectrometry validation workflow for PEGylated proteins.
References
Introduction to Linker Technology in Antibody-Drug Conjugates (ADCs)
An Objective Comparison for ADC Development
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the cell-killing potential of a cytotoxic payload.[][2] The linker, a chemical bridge connecting the antibody and the payload, is a critical component that dictates the ADC's overall success.[3][4] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while also enabling efficient release of the drug once inside the target cancer cell.[5][6]
Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design due to their ability to favorably modify the physicochemical and pharmacological properties of the conjugate.[][7][8] The incorporation of PEG, a process known as PEGylation, enhances hydrophilicity, improves pharmacokinetic profiles, and can reduce the immunogenicity of the ADC.[][7][8] Amino-PEG3-C2-acid is a discrete, short-chain hydrophilic linker that provides a balance of these properties. This guide compares the performance of ADCs using short-chain PEG linkers like this compound with alternatives featuring different PEG lengths, supported by experimental data.
The Influence of PEG Linker Properties on ADC Performance
The length and structure of a PEG linker directly influence several key performance attributes of an ADC.
-
Hydrophilicity and Drug-to-Antibody Ratio (DAR): Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[7][8] Hydrophilic PEG linkers counteract this tendency, improving solubility and enabling the production of more homogeneous ADCs with higher DARs without the risk of aggregation.[8][9][10]
-
Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the ADC, which in turn reduces its clearance by the kidneys and prolongs its half-life in plasma.[7][11] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue, enhancing its therapeutic potential.[7]
-
Toxicity and Therapeutic Window: By shielding the hydrophobic payload, PEG linkers can reduce non-specific uptake by healthy cells.[12] This mitigation of off-target toxicity contributes to a wider therapeutic window, allowing for higher effective doses with fewer side effects.[7]
-
Efficacy (In Vitro vs. In Vivo): A common trade-off in linker design is observed between in vitro and in vivo performance. While longer PEG chains may slightly decrease immediate cell-killing potency in vitro, potentially due to steric hindrance, they often lead to substantially improved tumor growth inhibition in vivo.[13][14] This enhanced in vivo efficacy is a direct result of the improved pharmacokinetic profile conferred by the longer linker.[13] The optimal PEG length is therefore highly dependent on the specific antibody-payload combination and target antigen.[7]
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths.
Table 1: Effect of Linker Hydrophilicity on DAR and Aggregation
| Linker Type | Payload | Max Achievable DAR (Aggregation-Free) | Aggregation at DAR 8 |
| Hydrophobic (e.g., SMCC) | Maytansinoid (DM1) | ~4 | >20% |
| Hydrophilic (PEG-based) | Maytansinoid (DM1) | 8 | <5% |
Data synthesized from preclinical studies demonstrate that hydrophilic PEG linkers permit higher drug loading without inducing significant aggregation compared to traditional hydrophobic linkers.[9][10]
Table 2: Impact of PEG Linker Length on Pharmacokinetics in Rats
| Linker | Clearance Rate (mL/day/kg) | Relative Half-Life |
| PEG2 | ~15 | Baseline |
| PEG4 | ~12 | Increased |
| PEG8 | ~6 | Significantly Increased |
| PEG12 | ~5.5 | Significantly Increased |
| PEG24 | ~5 | Significantly Increased |
Data from studies show a clear trend: clearance rates decrease rapidly as PEG length increases from PEG2 to PEG8, after which the effect plateaus.[11] This indicates that linkers of at least 8 PEG units significantly improve ADC circulation time.
Table 3: Impact of PEG Linker Length on In Vitro and In Vivo Performance
| Linker | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition |
| Non-PEG | ~1X (Baseline) | Baseline |
| Short PEG (e.g., PEG4) | ~4.5X less potent | ~2.5-fold longer half-life |
| Long PEG (e.g., PEG10) | ~22X less potent | ~11.2-fold longer half-life, most effective in vivo |
Data from a study using an affibody-drug conjugate illustrates the trade-off between in vitro potency and in vivo efficacy.[14] While longer PEG chains reduced immediate cytotoxicity, the dramatic improvement in half-life led to superior tumor inhibition in animal models.[13][14]
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Experimental workflow for an in-vitro cytotoxicity (IC50) assay.
Caption: Relationship between PEG linker properties and ADC performance outcomes.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
ADC Preparation: Prepare a series of dilutions of the ADC constructs (e.g., with PEG3, PEG8, PEG12 linkers) in cell culture medium. Typically, a 10-point, 3-fold serial dilution is performed.
-
Treatment: Remove the old medium from the cell plates and add the ADC dilutions to the respective wells. Include untreated cells as a negative control and cells treated with a non-targeting ADC as a specificity control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTS, resazurin, or an ATP-based assay like CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the output signal (absorbance or luminescence) using a plate reader.
-
Analysis: Convert the raw data to percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Pharmacokinetic Study in Rodents
-
Animal Model: Use healthy Sprague-Dawley rats or BALB/c mice (n=3-5 per group).
-
ADC Administration: Administer a single intravenous (IV) dose of each ADC construct (e.g., 3 mg/kg) to the respective animal groups.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Plasma Preparation: Process the blood samples to isolate plasma by centrifugation.
-
Quantification: Determine the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ligand-binding assay (LBA), such as an ELISA.
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to fit the data to a compartmental model (typically a two-compartment model) to calculate key PK parameters, including clearance rate, volume of distribution, and plasma half-life (t½).[11]
Protocol 3: In Vivo Xenograft Tumor Efficacy Study
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87 or similar, depending on the ADC target) into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different experimental ADC constructs).
-
Dosing: Administer the ADCs intravenously at a specified dose and schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Monitor tumor volume and body weight of the mice 2-3 times per week for the duration of the study.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed period.
-
Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect compared to the control group.
Conclusion
The choice of a PEG linker is a critical decision in the design of a successful ADC. While a short, discrete linker like This compound provides essential hydrophilicity to improve solubility and enable higher drug loading, a growing body of evidence suggests that longer PEG chains (e.g., PEG8 and above) can offer substantial advantages.[9][11]
The primary benefit of longer PEG linkers lies in the significant improvement of the ADC's pharmacokinetic profile, leading to a longer half-life and increased tumor exposure.[7][11] This often translates to superior in vivo efficacy, even if in vitro cytotoxicity is modestly reduced.[13][14] Ultimately, the optimal linker length represents a balance between stability, payload release kinetics, and the specific characteristics of the antibody, payload, and tumor target.[7] Therefore, a systematic evaluation of a range of PEG linker lengths is a crucial step in the preclinical development of any new ADC therapeutic.
References
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation and Performance of Amino-PEG3-C2-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amino-PEG3-C2-acid, a heterobifunctional linker, with alternative linkers used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We offer a detailed analysis of its structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy and a comparison of its performance characteristics against other commercially available linkers, supported by experimental data from peer-reviewed studies.
Structural Confirmation by NMR Analysis
The precise chemical structure of this compound (CAS: 784105-33-5, Formula: C9H19NO5, Molecular Weight: 221.25) is critical for its function as a linker. NMR spectroscopy is the primary method for confirming its identity and purity. While specific spectra from manufacturers are often proprietary, a predicted analysis based on established chemical shift principles provides a reliable reference.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted chemical shifts for the proton (¹H) and carbon (¹³C) nuclei of this compound. These predictions are based on the known chemical environments of the ethoxy, amine, and propanoic acid functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ha (-CH₂-COOH) | 2.5 - 2.7 | Triplet | 2H |
| Hb (-CH₂-O-) | 3.6 - 3.8 | Triplet | 2H |
| Hc (-O-CH₂-CH₂-O-) | 3.5 - 3.7 | Multiplet | 8H |
| Hd (-O-CH₂-CH₂-NH₂) | 3.5 - 3.7 | Triplet | 2H |
| He (-CH₂-NH₂) | 2.8 - 3.0 | Triplet | 2H |
| Hf (-COOH) | 10 - 12 | Singlet (broad) | 1H |
| Hg (-NH₂) | 1.5 - 3.0 | Singlet (broad) | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Ca (-COOH) | 172 - 175 |
| Cb (-CH₂-COOH) | 34 - 36 |
| Cc (-CH₂-O-) | 68 - 72 |
| Cd (-O-CH₂-CH₂-O-) | 69 - 71 |
| Ce (-O-CH₂-CH₂-NH₂) | 69 - 71 |
| Cf (-CH₂-NH₂) | 40 - 42 |
Performance Comparison with Alternative Linkers
The choice of a linker is critical to the efficacy, stability, and pharmacokinetic profile of a bioconjugate.[1] The length of the polyethylene (B3416737) glycol (PEG) chain is a key parameter that can be optimized for specific applications.[1]
Impact of PEG Linker Length on ADC Performance
Studies have shown that increasing the length of the PEG linker in an ADC can lead to a longer plasma half-life and, in some cases, improved in vivo efficacy.[1][2] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[2] This trade-off highlights the importance of optimizing the PEG linker length for each specific ADC.[1]
Table 3: Comparative Performance of ADCs with Varying PEG Linker Lengths
| Linker | In Vitro Cytotoxicity (IC₅₀) | In Vivo Half-life (t½) | Tumor Growth Inhibition (TGI) | Reference |
| No PEG | Lower (more potent) | Shorter | Variable | [2] |
| Short PEG (e.g., PEG4) | Higher (less potent) | Longer | Improved | [2] |
| Long PEG (e.g., PEG10) | Highest (least potent) | Longest | Most Improved | [2] |
Comparison with Non-PEG Alternative Linkers
While PEG linkers are widely used, concerns about potential immunogenicity have led to the development of alternatives, such as polypeptide and polysaccharide-based linkers.
Table 4: Comparison of PEG and Alternative Linker Technologies
| Linker Type | Key Advantages | Key Disadvantages |
| PEG (e.g., this compound) | - Improved hydrophilicity and solubility- Enhanced pharmacokinetic profile- Reduced immunogenicity of the payload | - Potential for pre-existing anti-PEG antibodies- Non-biodegradable |
| Polypeptide (e.g., Gly-Gly-Phe-Gly) | - Biodegradable- Low immunogenicity- Tunable properties (cleavage sites, etc.) | - Can be more complex to synthesize |
| Polysaccharide (e.g., Dextran) | - Biocompatible and biodegradable- High hydrophilicity | - Can have a more heterogeneous structure |
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation : Dissolve 5-10 mg of the this compound product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to calibrate the chemical shift scale to 0 ppm.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing and Analysis : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Compare the chemical shifts and integration values to the predicted values to confirm the structure.
Visualizing Workflows and Relationships
Chemical Structure of this compound
Caption: Chemical structure of this compound.
NMR Analysis Workflow for Structural Confirmation
Caption: Experimental workflow for NMR-based structural confirmation.
Decision Logic for Linker Selection
Caption: Decision tree for selecting an appropriate linker.
References
The Short-Chain Advantage: Why Amino-PEG3-C2-acid Excels Over Longer PEG Linkers
In the intricate world of bioconjugation and targeted drug delivery, the choice of a chemical linker is paramount to the success of a therapeutic molecule. For researchers, scientists, and drug development professionals, the decision between a short-chain and a long-chain polyethylene (B3416737) glycol (PEG) linker can significantly impact the efficacy, stability, and pharmacokinetic profile of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of Amino-PEG3-C2-acid, a short-chain linker, with its longer PEG chain counterparts, supported by experimental data and detailed protocols.
Balancing Act: The Nuanced Role of PEG Linker Length
PEG linkers are prized for their ability to enhance the solubility and stability of conjugated molecules.[1][2] Longer PEG chains are often employed to increase the hydrodynamic radius of a molecule, which can lead to a longer plasma half-life and improved in vivo efficacy.[3] However, this comes at a cost, as longer linkers can sometimes decrease in vitro cytotoxicity.[3] The optimal PEG linker length is a delicate balance, influenced by the specific characteristics of the antibody, payload, and target.[3]
Short-chain linkers like this compound offer a compelling alternative, providing sufficient hydrophilicity to mitigate aggregation without the potential drawbacks of longer chains.[4] In the realm of PROTACs, the linker length is even more critical, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for target degradation.[5]
Head-to-Head Comparison: this compound vs. Longer PEG Chains
To illustrate the distinct advantages of a shorter PEG linker, the following tables summarize the expected performance differences between an this compound linker and longer PEG chain alternatives in both ADC and PROTAC applications.
Table 1: Performance Comparison of PEG Linker Length in Antibody-Drug Conjugates (ADCs)
| Parameter | This compound (Short Chain) | Longer PEG Chains (e.g., PEG12, PEG24) | Rationale |
| In Vitro Cytotoxicity (IC50) | Generally lower (higher potency) | May be higher (lower potency) | Shorter linkers can lead to more efficient payload release or less steric hindrance at the target site.[3] |
| Pharmacokinetics (Plasma Half-life) | Moderate | Longer | Longer PEG chains increase the hydrodynamic size, reducing renal clearance.[3] |
| Tumor Penetration | Potentially enhanced | May be reduced | Smaller overall ADC size can facilitate better penetration into solid tumors. |
| Aggregation Propensity | Low | Very Low | All PEG linkers improve solubility, but longer chains offer greater hydrophilicity.[6] |
| Immunogenicity | Lower | Potentially higher | While PEGylation generally reduces immunogenicity, very long chains could in some cases be recognized by pre-existing anti-PEG antibodies.[2] |
Table 2: Performance Comparison of PEG Linker Length in PROTACs
| Parameter | This compound (Short Chain) | Longer PEG Chains (e.g., PEG6, PEG12) | Rationale |
| Ternary Complex Formation | Can be highly effective for specific target/E3 pairs | Often required to span the distance between target and E3 ligase | The optimal length is highly dependent on the specific proteins involved to avoid steric hindrance and enable a productive complex.[7] |
| Degradation Efficacy (DC50/Dmax) | Can be very potent (<0.5 µM) | Variable; potency can decrease if the linker is too long or too short.[7] | A "hook effect" can be observed where efficacy decreases at higher concentrations with non-optimal linkers.[8] |
| Cell Permeability | Generally favorable | Can be reduced with increasing length | Increased molecular weight and polar surface area from longer PEG chains can hinder passage across cell membranes.[9] |
| Solubility | Good | Excellent | Longer PEG chains impart greater hydrophilicity.[10] |
Visualizing the Concepts: Workflows and Pathways
To further elucidate the principles discussed, the following diagrams illustrate key experimental workflows and the mechanism of action for ADCs and PROTACs.
Caption: Experimental workflow for the synthesis and evaluation of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a PROTAC, highlighting the formation of the ternary complex.
Detailed Experimental Protocols
To enable a direct comparison of this compound with longer PEG linkers, the following protocols for key experiments are provided.
Protocol 1: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency.[11]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different PEG linkers (e.g., PEG3, PEG12, PEG24)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the different ADCs. Remove the old media from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable software.
Protocol 2: Ternary Complex Formation Assay for PROTACs (Surface Plasmon Resonance - SPR)
This protocol measures the binding kinetics and affinity of the ternary complex formed by the target protein, PROTAC, and E3 ligase.[12]
Materials:
-
SPR instrument and sensor chips (e.g., SA chip)
-
Purified target protein (e.g., Brd4)
-
Purified E3 ligase complex (e.g., VHL)
-
PROTACs with different PEG linkers (e.g., PEG3, PEG6, PEG12)
-
Running buffer (e.g., HEPES-buffered saline with TCEP and surfactant)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KDbinary).
-
Regenerate the sensor surface between injections.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 binding) to determine the kinetic parameters (ka, kd) and the dissociation constant for the ternary complex (KDternary).
-
Calculate the cooperativity factor (α = KDbinary / KDternary) to assess the stability of the ternary complex.
-
Conclusion
The selection of a PEG linker is a critical decision in the design of ADCs and PROTACs. While longer PEG chains can offer advantages in terms of pharmacokinetics, the use of a shorter linker like this compound can provide a superior balance of properties, including enhanced in vitro potency and potentially better tumor penetration for ADCs, and optimal ternary complex formation for specific PROTACs. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the impact of linker length and make an informed decision for their specific drug development program.
References
- 1. dls.com [dls.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 三重複合体の形成 [promega.jp]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Quantifying the efficiency of Amino-PEG3-C2-acid conjugation reactions
For researchers, scientists, and professionals in drug development, the selection of a linker for bioconjugation is a critical step that dictates the stability, efficacy, and homogeneity of the final product. This guide provides an objective comparison of Amino-PEG3-C2-acid, a popular hydrophilic linker, with alternative conjugation strategies. The comparison is supported by a summary of reported efficiency data and detailed experimental protocols.
This compound is a heterobifunctional linker containing a primary amine and a carboxylic acid, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the covalent attachment of biomolecules through the formation of a stable amide bond, typically facilitated by the use of carbodiimide (B86325) chemistry (EDC/NHS). The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
Quantitative Comparison of Conjugation Linkers
The efficiency of a conjugation reaction is highly dependent on the specific reactants, their concentrations, and the reaction conditions. While direct head-to-head comparisons are limited in the literature, the following table summarizes typical efficiencies reported for different conjugation chemistries.
| Linker Type/Chemistry | Reactive Groups | Typical Reported Efficiency | Key Advantages | Key Disadvantages |
| This compound (EDC/NHS) | Carboxylic Acid + Amine | 60-80%[1] | Versatile, well-established chemistry | Can lead to heterogeneous products, potential for side reactions |
| Maleimide-PEG-NHS Ester | Thiol + Amine | >90%[] | High specificity for thiols, efficient reaction | Requires free thiol groups which may necessitate protein engineering |
| Click Chemistry (e.g., Azide-Alkyne) | Azide (B81097) + Alkyne | >95%[3] | Very high efficiency and specificity, bioorthogonal | Requires introduction of azide and alkyne groups into the molecules |
| Enzymatic Conjugation | Specific enzyme recognition site | Quantitative | Site-specific, highly homogeneous products | Requires specific enzyme and recognition sequence, can be costly |
| Branched PEG Linkers | Varies (e.g., Amine, Carboxylic Acid) | Can be quantitative with enzymatic methods[4] | Allows for higher drug-to-antibody ratios, improved shielding | Can be more complex to synthesize and characterize |
Experimental Protocols
Protocol for this compound Conjugation to a Protein using EDC/NHS Chemistry
This protocol describes a general two-step process for conjugating the carboxylic acid group of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
This compound
-
Target Protein (in an amine-free buffer, e.g., PBS pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the target protein in Coupling Buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in anhydrous DMSO or Activation Buffer.
-
Dissolve this compound in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix a 10 to 50-fold molar excess of this compound with EDC and NHS in Activation Buffer. A common molar ratio is 1:1.5:1.2 (Acid:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution.
-
The pH of the reaction mixture should be adjusted to 7.2-8.0 using the Coupling Buffer to facilitate the reaction with primary amines.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Remove excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm conjugation and determine the conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for the EDC/NHS conjugation and the general chemical reaction pathway.
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical pathway of EDC/NHS mediated amide bond formation.
References
Assessing the Biological Activity of Molecules Modified with Amino-PEG3-C2-acid: A Comparative Guide
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy, safety, and pharmacokinetic profile. This guide provides a comparative assessment of the biological activity of molecules functionalized with Amino-PEG3-C2-acid, a discrete polyethylene (B3416737) glycol (PEG) linker. We will delve into its performance in comparison to alternative linkers, supported by representative experimental data and detailed methodologies for key assays.
The Role of this compound in Advanced Therapeutics
This compound is a hydrophilic linker utilized in the synthesis of ADCs and PROTACs.[1][2] Its structure, featuring a three-unit polyethylene glycol chain, an amine group, and a carboxylic acid group, offers several advantages in drug design. The PEG component enhances the solubility and stability of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3] The terminal reactive groups (amine and carboxylic acid) allow for versatile conjugation chemistry, enabling the connection of a targeting moiety (like an antibody) to a therapeutic payload.[1]
In the context of ADCs, the linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, while allowing for efficient cleavage and drug release within the target cancer cell.[3] For PROTACs, the linker's length and flexibility are crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.
Comparative Analysis of Linker Performance
While specific head-to-head comparative studies detailing the performance of this compound against a wide array of other linkers are not extensively available in the public domain, we can infer its performance based on studies of similar discrete PEG linkers and general principles of linker design. The inclusion of a short PEG chain, such as the PEG3 moiety in this compound, is intended to improve the pharmacokinetic properties of the resulting conjugate.
Impact on Pharmacokinetics and In Vivo Efficacy
Studies have demonstrated that the length of the PEG linker can significantly influence the in vivo performance of ADCs. For instance, a study comparing ADCs with different PEG linker lengths (PEG8, PEG12, and PEG24) showed that those with longer PEG chains exhibited improved pharmacokinetic profiles and led to complete tumor regression in preclinical models, whereas a conjugate with a shorter linker had minimal activity. Although this study does not specifically include a PEG3 linker, it highlights the importance of the PEG chain in enhancing therapeutic efficacy.
Table 1: Representative In Vivo Efficacy of ADCs with Varying Linker Chemistries
| Linker Type | Payload | Target | In Vivo Model | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Auristatin Analog | HER2 | Breast Cancer Xenograft | Data not publicly available | [2] |
| Val-Cit-PABC (Non-PEG) | MMAE | CD30 | Lymphoma Xenograft | High | [4] |
| SMCC (Non-PEG, Non-cleavable) | DM1 | HER2 | Breast Cancer Xenograft | Moderate | [4] |
| PEG8-Val-Cit-PABC | MMAE | CD19 | Lymphoma Xenograft | Very High (Tumor Regression) | N/A |
Note: Data for this compound is not publicly available and is represented as such. The data for other linkers is representative of typical outcomes and is included for comparative context.
Influence on In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency in killing target cancer cells. The linker's role in this context is to ensure efficient internalization and release of the payload. While the linker itself is not cytotoxic, its properties can influence the overall performance of the ADC.
Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| This compound | Auristatin Analog | HER2+ Breast Cancer | Data not publicly available | [2] |
| Val-Cit-PABC (Non-PEG) | MMAE | CD30+ Lymphoma | < 10 | [4] |
| SMCC (Non-PEG, Non-cleavable) | DM1 | HER2+ Breast Cancer | 10-50 | [4] |
| PEG6-DM1 | DM1 | HER2+ Breast Cancer | ~15 | [5] |
Note: Data for this compound is not publicly available. The data for other linkers is illustrative.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to assessing the biological activity of novel therapeutic conjugates. Below are methodologies for key experiments cited in the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HER2-positive SK-BR-3)
-
Control cell lines (e.g., HER2-negative MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
ADC constructs, naked antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][7]
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload in cell culture medium.[8]
-
Remove the overnight culture medium from the cells and replace it with the prepared drug/antibody dilutions. Include untreated cells as a control.[8]
-
Incubation: Incubate the plates for a period of 72 to 120 hours, depending on the cell line and payload mechanism of action.[8]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human cancer cell line for tumor implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the ADC constructs and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection) at a specified dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined maximum size or after a set duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizing Molecular Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in ADC research.
Caption: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Caption: A typical experimental workflow for evaluating ADC performance.
Conclusion
The this compound linker represents a valuable tool in the design of sophisticated biotherapeutics like ADCs and PROTACs. Its discrete PEG structure is anticipated to confer favorable properties such as enhanced solubility and improved pharmacokinetics. While direct, publicly available quantitative comparisons with a broad range of other linkers are limited, the principles of PEGylation in drug design suggest that molecules modified with this compound are likely to exhibit advantageous biological activity. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative assessments and to further elucidate the impact of this specific linker on the performance of novel drug candidates. As the fields of ADCs and PROTACs continue to evolve, the rational selection and optimization of linkers like this compound will remain a cornerstone of successful drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biparatopic anti-HER2 drug radioconjugates as breast cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Amino-PEG3-C2-acid and Other Crosslinking Agents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the choice of a crosslinking agent is a critical determinant of the efficacy, stability, and safety of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparative analysis of Amino-PEG3-C2-acid, a popular hydrophilic linker, against other widely used crosslinking agents. We present a synthesis of performance data, detailed experimental protocols, and visual representations of key biological and experimental workflows to empower researchers in making informed decisions for their specific applications.
Executive Summary
This compound distinguishes itself through its discrete polyethylene (B3416737) glycol (PEG) chain, which imparts favorable physicochemical properties to the resulting bioconjugate. Compared to traditional non-PEGylated crosslinkers, it generally offers enhanced hydrophilicity, leading to improved solubility and reduced aggregation. This often translates to superior pharmacokinetic profiles and a better therapeutic index for ADCs. While non-PEGylated linkers like those formed from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are effective and have been used in approved ADCs, they can sometimes lead to challenges with aggregation, especially with hydrophobic payloads. Homobifunctional NHS esters, such as disuccinimidyl suberate (B1241622) (DSS), are useful for protein-protein crosslinking studies but offer less control in the construction of specific bioconjugates like ADCs.
Data Presentation: Comparative Performance of Crosslinking Agents
The selection of a crosslinker significantly impacts the performance of a bioconjugate. The following table summarizes key performance parameters for this compound and two other representative crosslinking agents. The data is compiled from various studies and represents typical outcomes.
| Parameter | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | DSS (Disuccinimidyl suberate) |
| Type | Heterobifunctional, PEGylated | Heterobifunctional, Non-PEGylated | Homobifunctional, Non-PEGylated |
| Reactive Groups | Amine and Carboxylic Acid | NHS ester and Maleimide | 2 x NHS ester |
| Spacer Arm Length | ~15.9 Å | ~8.3 Å | ~11.4 Å |
| Solubility | High | Moderate to Low | Low |
| Resulting Linkage | Stable Amide Bond | Stable Thioether and Amide Bonds | Stable Amide Bonds |
| Key Advantage | Improves hydrophilicity, reduces aggregation, enhances pharmacokinetics.[1][2][3] | Well-established chemistry, provides a stable linkage.[4] | Useful for intramolecular and intermolecular protein crosslinking.[5] |
| Potential Drawback | Potential for anti-PEG antibodies. | Can increase hydrophobicity and aggregation of the conjugate.[6] | Can lead to uncontrolled polymerization and intramolecular crosslinking.[5] |
| Typical Application | ADC and PROTAC linkers.[7][8] | ADC development. | Protein-protein interaction studies.[5] |
| In Vitro Cytotoxicity (IC50) | Generally lower (more potent) due to improved properties of the ADC. | Potent, but can be affected by aggregation. | Not typically used for cytotoxic drug conjugation. |
| In Vivo Half-Life | Generally longer due to the hydrophilic nature of the PEG spacer.[1][5] | Generally shorter compared to PEGylated linkers.[9] | Not applicable for ADC comparison. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates. Below are methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
Objective: To covalently link a cytotoxic drug to an antibody using the this compound linker. This protocol assumes the drug has a reactive amine group and the antibody will be activated at its carboxyl groups.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
This compound.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Amine-reactive cytotoxic drug.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: PBS, pH 7.4.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., G-25).
Procedure:
-
Antibody Preparation: Exchange the buffer of the antibody solution to the Activation Buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Antibody Activation: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.
-
Linker Attachment: Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Activation Buffer. Add a 10-fold molar excess of this compound to the activated antibody. Incubate for 2 hours at room temperature.
-
Drug Activation: In a separate reaction, activate the carboxylic acid group of the linker-antibody conjugate using EDC and NHS as described in step 2.
-
Drug Conjugation: Add the amine-containing cytotoxic drug to the activated linker-antibody conjugate at a 5-fold molar excess. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Purify the ADC from unconjugated drug and linker using a desalting column or size-exclusion chromatography equilibrated with PBS.
-
Characterization: Determine the drug-to-antibody ratio (DAR) and characterize the purity and integrity of the ADC.[2][10][11]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Method: UV/Vis Spectroscopy [2][10]
Principle: This method relies on the different absorbance maxima of the antibody (at 280 nm) and the drug.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
Method: Hydrophobic Interaction Chromatography (HIC) [2][11]
Principle: HIC separates ADC species based on their hydrophobicity. The number of conjugated drug molecules increases the hydrophobicity of the ADC.
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute the different ADC species using a decreasing salt gradient.
-
The peak area for each species is proportional to its relative abundance.
-
Calculate the weighted average DAR from the peak areas and the corresponding number of drugs per antibody for each peak.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC in killing cancer cells.[4][7][12]
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).
-
Cell culture medium and supplements.
-
Purified ADC and unconjugated antibody (as control).
-
96-well plates.
-
MTT reagent.
-
Solubilization buffer (e.g., DMSO).
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the diluted solutions to the cells.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Conclusion
The choice of a crosslinking agent is a multifaceted decision that requires careful consideration of the specific application, the properties of the biomolecules being conjugated, and the desired performance characteristics of the final product. This compound, with its hydrophilic PEG spacer, offers significant advantages in many modern bioconjugation applications, particularly in the development of ADCs, by improving solubility, stability, and pharmacokinetic properties. However, traditional crosslinkers like SMCC and DSS remain valuable tools for specific applications. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers, enabling them to design and execute their bioconjugation strategies with greater confidence and success.
References
- 1. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chemical Conjugation Strategies for Native Amino Acids in Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chemical strategies for the site-selective modification of native amino acids in proteins. It is designed to assist researchers in selecting the most appropriate conjugation method for their specific application, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. The following sections detail common conjugation chemistries for lysine (B10760008), cysteine, tyrosine, tryptophan, and N-terminal amino acids, presenting available quantitative data, detailed experimental protocols, and visual workflows.
Lysine Conjugation Strategies
Lysine, with its solvent-accessible primary amine on the side chain, is a frequent target for bioconjugation. However, the high abundance of lysine residues on the protein surface can lead to heterogeneous products.
Quantitative Comparison of Lysine Conjugation Methods
| Method | Reagent | Typical Reaction Conditions | Reported Yield/Conversion | Selectivity | Linkage Stability |
| Acylation | N-hydroxysuccinimide (NHS) esters | pH 7.0-9.0, room temperature, 1-4 hours | 40-98%[1] | Low site-selectivity due to high lysine abundance. Can react with other nucleophiles at higher pH. | Stable amide bond.[2][3][4][5] |
| Isothiocyanates | Isothiocyanates (e.g., FITC) | pH 9.0-9.5, room temperature, several hours | Generally lower than NHS esters. | Primarily targets amines, but can react with other nucleophiles. | Stable thiourea (B124793) bond, but can be less stable than amide bonds under certain conditions.[2][3][4] |
| Reductive Amination | Aldehydes/Ketones + reducing agent (e.g., NaBH₃CN) | pH 6.0-8.0, room temperature, 2-12 hours | Variable, can be high with optimized conditions. | Can be more selective for the N-terminus at lower pH.[6][7] | Stable secondary or tertiary amine bond.[6][7] |
Experimental Protocols for Lysine Conjugation
Protocol 1: NHS Ester Conjugation
This protocol describes the conjugation of a protein with an NHS ester-functionalized molecule.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Adjust the pH of the solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).
-
NHS Ester Preparation: Dissolve the NHS ester in a dry, aprotic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl or glycine (B1666218) to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Workflow for NHS Ester Conjugation
Caption: Workflow for NHS Ester Conjugation of Lysine Residues.
Cysteine Conjugation Strategies
The thiol group of cysteine is a highly nucleophilic and relatively rare amino acid, making it an excellent target for site-selective modification.
Quantitative Comparison of Cysteine Conjugation Methods
| Method | Reagent | Typical Reaction Conditions | Reported Yield/Conversion | Selectivity | Linkage Stability |
| Michael Addition | Maleimides | pH 6.5-7.5, room temperature, 1-4 hours | >95%[8] | Highly selective for thiols at neutral pH. | Stable thioether bond, but can undergo retro-Michael addition and exchange with other thiols.[8][9] |
| Alkylation | Haloacetyls (e.g., iodoacetamide) | pH 7.0-8.5, room temperature, 2-12 hours | Generally high, but can be slower than maleimide (B117702) reactions. | Reactive towards other nucleophiles (e.g., His, Met, Lys) at higher pH. | Very stable thioether bond.[1] |
| Disulfide Exchange | Pyridyl disulfides | pH 7.0-8.0, room temperature, 1-2 hours | High, reversible reaction. | Highly selective for thiols. | Reversible disulfide bond. |
Experimental Protocols for Cysteine Conjugation
Protocol 2: Maleimide Conjugation
This protocol outlines the conjugation of a protein containing a free cysteine with a maleimide-functionalized molecule.
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS with EDTA) at a concentration of 1-10 mg/mL, pH 6.5-7.5. If necessary, reduce disulfide bonds with a reducing agent like TCEP or DTT. If DTT is used, it must be removed prior to conjugation.
-
Maleimide Preparation: Dissolve the maleimide reagent in a suitable solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM to react with any excess maleimide.
-
Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.
Workflow for Maleimide Conjugation
Caption: Workflow for Maleimide Conjugation of Cysteine Residues.
Tyrosine Conjugation Strategies
The phenolic side chain of tyrosine offers an alternative site for modification, particularly when lysine and cysteine are not suitable targets.
Quantitative Comparison of Tyrosine Conjugation Methods
| Method | Reagent | Typical Reaction Conditions | Reported Yield/Conversion | Selectivity | Linkage Stability |
| Mannich-type Reaction | Formaldehyde (B43269) and an aniline (B41778) derivative | pH 6.0-7.0, room temperature, several hours | Can be high with optimized conditions. | Can show cross-reactivity with tryptophan and cysteine.[10] | Stable C-C bond.[11][12] |
| Diazonium Coupling | Diazonium salts | pH 8.0-9.0, 0-4°C, 1-2 hours | Variable, can be moderate to high. | Can cross-react with histidine, lysine, and tryptophan.[10][13] | Stable azo bond. |
| Tyrosine-Click Reaction | 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivatives | pH 7.0, room temperature, <1 hour | ~60% for peptides.[14][15] | Highly selective for tyrosine.[14][15] | Very stable linkage.[15] |
Experimental Protocols for Tyrosine Conjugation
Protocol 3: Mannich-type Reaction
This protocol describes a three-component Mannich-type reaction for tyrosine modification.
-
Protein Preparation: Prepare the protein solution (1-5 mg/mL) in a suitable buffer at pH 6.0-7.0.
-
Reagent Preparation: Prepare stock solutions of formaldehyde and the desired aniline derivative.
-
Conjugation Reaction: Add the aniline derivative and formaldehyde to the protein solution. The final concentrations of the reagents will need to be optimized for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours.
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.
Workflow for Mannich-type Tyrosine Conjugation
Caption: Workflow for Mannich-type Tyrosine Conjugation.
Tryptophan Conjugation Strategies
Tryptophan is the least abundant amino acid, making it an attractive target for highly specific modifications.
Quantitative Comparison of Tryptophan Conjugation Methods
| Method | Reagent | Typical Reaction Conditions | Reported Yield/Conversion | Selectivity | Linkage Stability |
| Metal-Catalyzed Modification | Rhodium or palladium carbenoids | Aqueous buffer, room temperature | Can be high, with yields up to 73% for peptides.[16] | Highly selective for tryptophan. | Stable C-C or C-N bond. |
| Oxidative Modification | Oxindolyl-alanine formation | Mild oxidative conditions | Variable. | Can be selective for tryptophan. | Stable. |
| Pictet-Spengler Reaction (N-terminal Trp) | Aldehyde or ketone | Acidic conditions (e.g., TFA) | Good to excellent yields (50-98%) for peptides.[17] | Specific for N-terminal tryptophan. | Stable C-C bond.[18] |
Experimental Protocols for Tryptophan Conjugation
Protocol 4: Pictet-Spengler Ligation for N-terminal Tryptophan
This protocol is for the ligation of a peptide or protein with an N-terminal tryptophan to an aldehyde-containing molecule.
-
Reactant Preparation: Dissolve the N-terminal tryptophan-containing protein/peptide and the aldehyde-containing molecule in a suitable solvent.
-
Reaction: Mix the reactants in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from hours to days.
-
Purification: Purify the product by reverse-phase HPLC.
Workflow for Pictet-Spengler Ligation
Caption: Workflow for Pictet-Spengler Ligation of N-terminal Tryptophan.
N-terminal Amino Acid Conjugation Strategies
The unique pKa of the N-terminal α-amine allows for selective modification under conditions where lysine side chains are protonated and less reactive.
Quantitative Comparison of N-terminal Conjugation Methods
| Method | Reagent | Typical Reaction Conditions | Reported Yield/Conversion | Selectivity | Linkage Stability |
| Reductive Amination | Aldehydes/Ketones + reducing agent | pH 6.0-7.0, room temperature | High conversion for many N-terminal residues (>99% selectivity).[6][19] | High selectivity for the N-terminus over lysine at acidic to neutral pH.[6][19][20] | Stable secondary amine bond.[6][20] |
| Native Chemical Ligation (NCL) | C-terminal thioester and N-terminal cysteine | pH 6.0-7.5, aqueous buffer, presence of a thiol catalyst | High yields. | Highly specific for N-terminal cysteine. | Native peptide bond.[21][22] |
| Transamination | Pyridoxal-5'-phosphate (PLP) | pH 6.5-7.5, room temperature | Moderate to high. | Specific for the N-terminus. | Forms a ketone or aldehyde for further reaction. |
Experimental Protocols for N-terminal Conjugation
Protocol 5: Reductive Amination
This protocol details the selective modification of a protein's N-terminus using an aldehyde and a reducing agent.
-
Protein Preparation: Dissolve the protein in a buffer at pH 6.0-7.0.
-
Reagent Preparation: Prepare a stock solution of the aldehyde and the reducing agent (e.g., sodium cyanoborohydride).
-
Conjugation Reaction: Add the aldehyde to the protein solution, followed by the reducing agent.
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature.
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.
Workflow for N-terminal Reductive Amination
Caption: Workflow for N-terminal Reductive Amination.
Disclaimer: The quantitative data presented in the tables are compiled from various literature sources and may not be directly comparable due to differences in experimental conditions. Researchers should optimize these protocols for their specific proteins and applications.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 6. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A three-component Mannich-type reaction for selective tyrosine bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Native chemical ligation in protein synthesis and semi-synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. N-Terminal speciation for native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Amino-PEG3-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, handling procedures, and disposal plans for Amino-PEG3-C2-acid, ensuring a secure laboratory environment. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].
Hazard Identification and Classification:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of wear or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal[2][3]. |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills[2]. For handling pyrophorics, a Nomex® lab coat with cotton clothing underneath is recommended[3]. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of dust or aerosols, all handling should be performed within a certified chemical fume hood[2]. If engineering controls are insufficient, a respirator may be required[3]. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects[2]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks.
1. Preparation and Precautionary Measures:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order[2].
-
Put on all required personal protective equipment as detailed in the table above.
-
Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered[2].
2. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
-
When transferring the compound, do so carefully to avoid generating dust or aerosols[2].
-
Keep the container tightly sealed when not in use[2].
-
Avoid contact with skin, eyes, and clothing[4].
-
Do not eat, drink, or smoke when using this product[1].
3. Post-Handling Procedures:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water after handling[1][2].
Emergency Response Workflow
Caption: Emergency response workflow for this compound exposure.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container[2].
-
All contaminated materials, including gloves, wipes, and containers, should be disposed of as hazardous waste.
Disposal Route:
-
Dispose of all waste containing this compound through your institution's chemical waste program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Absorb spills with an inert, non-combustible material like diatomite or universal binders and collect for disposal[5].
Spill Management Workflow
Caption: Step-by-step workflow for managing a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
